Physicochemical Profiling of 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one: pKa, Isoelectric Point, and Analytical Methodologies
Executive Summary In the landscape of modern drug development and coordination chemistry, 1-hydroxy-2-pyridinone derivatives serve as privileged scaffolds. They are extensively utilized as bidentate chelators for metallo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and coordination chemistry, 1-hydroxy-2-pyridinone derivatives serve as privileged scaffolds. They are extensively utilized as bidentate chelators for metalloprotein inhibition, iron sequestration, and as critical reagents in synthetic organic chemistry[1]. The introduction of a halogen at the 4-position—specifically in 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (CAS: 1027169-94-3) —fundamentally alters the electronic distribution of the heterocycle.
For formulation scientists and analytical chemists, understanding the exact ionization states (pKa) and the isoelectric point (pI) of this molecule is non-negotiable. These parameters dictate aqueous solubility, lipophilicity (LogD), and target-binding affinities. This whitepaper systematically deconstructs the pKa and pI of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, providing the mechanistic causality behind its physicochemical behavior and establishing self-validating protocols for empirical measurement.
Structural Mechanistics and the Ionization Landscape
4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one exists in a tautomeric equilibrium between its amide form (1-hydroxy-2-pyridinone) and its enol form (2-hydroxypyridine-1-oxide). This dual nature gives rise to a diprotic ionization profile, characterized by two distinct pKa values:
The Acidic Site: pKa2 (N-OH Deprotonation)
The primary acidic site is the N-hydroxyl group. The unsubstituted parent compound, 1-hydroxy-2-pyridinone, exhibits an experimentally validated pKa2 of 5.97[2]. However, the substitution of a bromine atom at the C-4 position introduces a strong inductive electron-withdrawing effect (-I effect) across the conjugated
π
-system.
Mechanistic Causality: The electron-withdrawing nature of the bromine atom delocalizes the negative charge of the resulting N-O⁻ conjugate base, stabilizing the anion. Consequently, the proton is donated more readily, lowering the pKa to a predicted 5.74 ± 0.20 [3].
The Basic Site: pKa1 (Carbonyl Protonation)
Under highly acidic conditions, the exocyclic oxygen (carbonyl or N-oxide oxygen, depending on the predominant tautomer) can accept a proton to form a cationic species. The unsubstituted parent compound has a pKa1 of -0.62[2].
Mechanistic Causality: The same -I effect from the 4-bromo substituent that increases the acidity of the N-OH group simultaneously decreases the basicity of the carbonyl oxygen. The electron density at the oxygen is reduced, making it less capable of stabilizing an incoming proton. Therefore, the pKa1 for the 4-bromo derivative is shifted lower, to an estimated -0.85 .
Isoelectric Point (pI) Derivation
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge, maximizing the concentration of the neutral (or zwitterionic) species.
Causality in Formulation: At the pI, the molecule's hydration sphere is least stabilized by ion-dipole interactions with water, resulting in its absolute minimum aqueous solubility. Identifying this point is a critical prerequisite for crystallization-based purification workflows and precipitation avoidance in intravenous formulations.
The pI is mathematically derived from the arithmetic mean of the two macroscopic acid dissociation constants flanking the neutral state:
pI=2pKa1+pKa2
Substituting the values for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one:
pI=2−0.85+5.74=2.445
Thus, the theoretical isoelectric point of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is ~2.45 .
Quantitative Data Summary
The following table summarizes the physicochemical shifts driven by the 4-bromo substitution, providing a clear comparative baseline against the unsubstituted scaffold.
To empirically validate the predicted pKa and pI values, orthogonal analytical techniques must be employed. Relying on a single method for a diprotic system spanning extreme pH ranges introduces critical systemic errors.
Protocol A: Potentiometric Titration for pKa2 (pH 2.0 - 10.0)
Potentiometry is the gold standard for determining pKa2 in the standard aqueous range.
Sample Preparation: Dissolve 2.0 mM of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one in 50 mL of ultra-pure water.
Ionic Strength Control (Critical Step): Add KCl to achieve a 0.1 M background electrolyte concentration. Causality: Without this, the activity coefficients of the ions would fluctuate during the titration, violating the Debye-Hückel limiting law and skewing the calculated pKa.
Titration Execution: Titrate with standardized 0.1 M KOH under an inert Argon atmosphere to prevent CO₂ absorption (which forms carbonic acid and creates false buffering regions).
Self-Validation Check: Conduct the titration in both forward (acid-to-base) and reverse (base-to-acid) directions. Hysteresis between the two curves indicates non-equilibrium conditions (e.g., slow tautomerization or micro-precipitation), serving as an internal quality control check before data fitting.
Protocol B: UV-Vis Spectrophotometric Titration for pKa1 (pH < 0)
Causality: Because glass electrodes exhibit significant non-linear acid errors below pH 1.0, potentiometry is fundamentally unsuited for determining pKa1. Instead, UV-Vis spectrophotometry is employed, leveraging the distinct isosbestic points generated when the conjugated
π
-system of the pyridinone ring undergoes protonation.
Acidic Solutions: Prepare a series of solutions using concentrated Perchloric acid (HClO₄) to cover the Hammett acidity function (
H0
) range from 0 to -3.0.
Spectral Acquisition: Spike each acidic solution with a constant micromolar concentration of the analyte. Record the UV-Vis spectra from 200 nm to 400 nm.
Data Extraction: Plot the absorbance at the
λmax
of the protonated species against the
H0
value. The inflection point of the resulting sigmoidal curve yields the exact pKa1.
Mechanistic Workflow Diagram
The following logical workflow illustrates the orthogonal approach required to accurately map the ionization landscape of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
Workflow for empirical determination of pKa1, pKa2, and pI using orthogonal analytical techniques.
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Ma...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one. In the absence of direct experimental data in publicly accessible literature, this guide synthesizes expected spectral characteristics based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the theoretical basis for peak assignments, explore the influence of substituents on the pyridinone core, and provide a detailed, best-practice experimental protocol for acquiring NMR data for this class of compounds. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted pyridinones, particularly in the context of drug discovery and development.
Introduction: The Significance of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one and the Role of NMR
Substituted pyridin-2(1H)-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. The specific analogue, 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, combines several key functionalities: a bromine atom at the 4-position, a hydroxyl group on the nitrogen, and the inherent lactam structure of the pyridinone ring. These features are expected to modulate its electronic properties and biological interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules.[1] By providing detailed information about the chemical environment of ¹H and ¹³C nuclei, NMR allows for the precise mapping of molecular architecture, confirmation of successful synthesis, and assessment of purity. This guide will provide a foundational understanding of the expected NMR spectral characteristics of the title compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is anticipated to exhibit distinct signals corresponding to the three protons on the pyridinone ring and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the bromine atom, the carbonyl group, and the N-hydroxy moiety, as well as by resonance effects within the ring system.
Key Predicted Resonances and Their Rationale:
H-3: The proton at the 3-position is expected to appear as a doublet. Its proximity to the electron-withdrawing carbonyl group at C-2 will cause a downfield shift. It will be coupled to the proton at H-5, though the coupling constant is expected to be small due to the distance.
H-5: This proton, situated between the bromine atom and the nitrogen, will also experience a downfield shift. It is expected to appear as a doublet of doublets, being coupled to both H-3 and H-6.
H-6: The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons. It will likely appear as a doublet, coupled to H-5.
N-OH: The hydroxyl proton will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
The expected coupling constants (J) will provide valuable information about the connectivity of the protons. A typical ortho-coupling between H-5 and H-6 would be in the range of 6-8 Hz, while a smaller meta-coupling between H-3 and H-5 would be around 2-3 Hz.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will reveal five distinct signals for the carbon atoms of the pyridinone ring. The chemical shifts are primarily dictated by the hybridization of the carbon atoms and the electronic effects of the substituents.
Key Predicted Resonances and Their Rationale:
C-2 (Carbonyl): The carbonyl carbon will be the most downfield signal, typically appearing in the range of 160-170 ppm due to the strong deshielding effect of the double-bonded oxygen atom.
C-4 (Bromo-substituted): The carbon atom bearing the bromine atom will be significantly influenced by the halogen's electronegativity and will likely appear in the range of 100-110 ppm.
C-6: This carbon, adjacent to the nitrogen atom, is expected to be downfield, likely in the region of 135-145 ppm.
C-3 and C-5: These carbons will have chemical shifts intermediate to the others, with their precise locations influenced by the combined electronic effects of the neighboring substituents.
Tabulated Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one. These values are estimates based on analogous structures and established NMR principles and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
6.5 - 6.7
d
~2-3
H-5
7.3 - 7.5
dd
~2-3, ~7-8
H-6
7.8 - 8.0
d
~7-8
N-OH
Variable
br s
-
Table 2: Predicted ¹³C NMR Data
Carbon
Predicted Chemical Shift (δ, ppm)
C-2
160 - 165
C-3
115 - 120
C-4
105 - 110
C-5
130 - 135
C-6
140 - 145
Molecular Structure and Proton Coupling Relationships
The following diagram illustrates the molecular structure of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one and the key proton-proton coupling interactions that are expected to be observed in the ¹H NMR spectrum.
Thermodynamic Stability of 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one Metal Complexes: A Technical Guide for Advanced Chelator Design
Executive Summary The development of highly stable metal chelators is a cornerstone of modern radiopharmaceutical design, magnetic resonance imaging (MRI) contrast agent optimization, and actinide decorporation therapy....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly stable metal chelators is a cornerstone of modern radiopharmaceutical design, magnetic resonance imaging (MRI) contrast agent optimization, and actinide decorporation therapy. Among the most potent chelating moieties are 1,2-hydroxypyridinones (1,2-HOPOs), which function as cyclic hydroxamic acids capable of acting as powerful bidentate ligands for hard Lewis acids[1].
This whitepaper provides an in-depth technical analysis of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (CAS: 1027169-94-3), a halogenated derivative with the molecular formula C5H4BrNO2 and a molecular weight of 189.99 g/mol [2],[3]. By exploring the thermodynamic stability of its metal complexes, we elucidate how structural modifications at the 4-position modulate electronic properties, dictate speciation, and ultimately drive the clinical efficacy of polydentate HOPO-based therapeutics.
Chemical Profile and Electronic Modulation
The thermodynamic stability of a metal-ligand complex is fundamentally governed by the basicity of the donor atoms and the preorganization of the ligand scaffold.
In the case of 4-bromo-1,2-HOPO, the introduction of a bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridinone ring. This electronic modulation directly impacts the thermodynamic profile in two critical ways:
pKa Depression: The electron-withdrawing nature of the bromine atom stabilizes the conjugate base, thereby lowering the pKa of the N-OH proton compared to the unsubstituted 1,2-HOPO (which typically exhibits a pKa around 5.8).
Acidic Microenvironment Viability: A lower pKa ensures that the ligand can effectively deprotonate and coordinate metal ions at lower pH values. This is a critical parameter for targeted alpha therapy (e.g., Thorium-227) and immuno-PET imaging (e.g., Zirconium-89), where the radiopharmaceutical must remain kinetically inert and thermodynamically stable within the acidic microenvironments of solid tumors[4],[1].
Furthermore, the bromine substitution provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), allowing the bidentate monomer to be grafted onto polydentate backbones (such as spermine or cyclohexane scaffolds) to exponentially increase the overall formation constant via the chelate effect[5],[6].
Thermodynamic Stability Parameters
To evaluate the efficacy of HOPO derivatives, we rely on the overall formation constant (
logβ
) and the conditional stability constant (
pM
). The
pM
value (
pM=−log[Mfree]
) is calculated at physiological pH (7.4) with standard concentrations (typically 10 μM ligand and 1 μM metal) to provide a direct comparison of metal affinity across ligands of varying denticity and basicity.
As demonstrated by extensive studies on polydentate 1,2-HOPO scaffolds, these ligands exhibit extraordinary thermodynamic selectivity for tetravalent and trivalent hard metal ions over endogenous competing metals like Ca(II) and Zn(II)[4],[7].
Table 1: Comparative Thermodynamic Stability of HOPO-Metal Complexes
Note: The monomeric 4-bromo-1,2-HOPO provides the fundamental bidentate coordination sphere (O,O-donors) that drives these exceptionally high
logβ
values when incorporated into the multidentate scaffolds listed above.
Direct potentiometric determination of
logβ
for 1,2-HOPO complexes with highly charged metals (e.g., Fe³⁺, Zr⁴⁺) is physically impossible because the complexation is virtually 100% complete at pH < 2[9],[10]. To accurately measure these constants, a Spectrophotometric Competition Titration must be employed.
As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system . Every step is designed to mathematically and chemically prove that true thermodynamic equilibrium has been achieved, eliminating artifacts from metal hydrolysis or kinetic sluggishness.
Step-by-Step Competition Titration Protocol
Electrode Calibration (Gran Plot): Prior to any measurement, calibrate the glass electrode to measure hydrogen ion concentration (
−log[H+]
) rather than activity. Perform a strong acid/strong base titration in the background electrolyte (0.1 M KCl) and use a Gran plot to determine the exact
pKw
of the system.
Solution Preparation: Prepare a 10 mM stock of 4-bromo-1,2-HOPO in DMSO (due to the lipophilicity of the brominated ring). Prepare metal stocks (e.g., Fe³⁺) in 0.1 M HCl to strictly prevent the formation of insoluble metal hydroxides.
Competitor Selection: Select a competing ligand with a known, well-characterized stability constant (e.g., EDTA or DTPA) that absorbs weakly in the UV region.
Batch Equilibration (Causality of Time): Mix the metal, 4-bromo-1,2-HOPO, and EDTA in varying molar ratios across a pH range of 4.0 to 7.4. Crucial Step: Incubate these batch samples for a minimum of 24 hours at 25 °C. Causality: Hard Lewis acids exhibit slow ligand-exchange kinetics. Measuring before 24 hours yields a pseudo-equilibrium, drastically underestimating the true
logβ
[9].
Isosbestic Point Verification: Acquire UV-Vis spectra from 320 to 360 nm. The
π→π∗
and
n→π∗
transitions of the HOPO ring shift upon metal binding. Self-Validation: The spectra must exhibit sharp isosbestic points. If the isosbestic points drift, it proves the formation of ternary complexes (Metal-HOPO-EDTA) or metal hydrolysis, and the data must be discarded.
Speciation Refinement: Export the validated absorbance data into non-linear regression software (e.g., Hyperquad) to refine the competitive equilibrium equations and extract the absolute
logβ
values.
Workflow Visualization
The following diagram maps the logical progression of the self-validating thermodynamic workflow, ensuring data integrity from synthesis to speciation modeling.
Workflow for determining thermodynamic stability of HOPO-metal complexes.
Applications in Drug Development
The robust thermodynamic stability of 1,2-HOPO complexes, specifically tunable via derivatives like 4-bromo-1,2-HOPO, has revolutionized several facets of medicinal inorganic chemistry:
Targeted Radiopharmaceuticals: The octadentate ligand 3,4,3-LI(1,2-HOPO) holds the record for the highest known stability constants for Zr(IV) and Pu(IV) in aqueous solution[8]. This prevents the transchelation of radioactive isotopes by endogenous transferrin, drastically reducing off-target bone marrow toxicity in ⁸⁹Zr-immuno-PET and ²²⁷Th targeted alpha therapies[8],[4].
MRI Contrast Agents: Tripodal hexadentate 1,2-HOPO ligands form highly stable complexes with Gd(III) (
logβ=26.59
)[5]. Because the ligand is hexadentate rather than octadentate (like DOTA), it leaves two inner-sphere coordination sites open for water molecules (
q=2
). This structural feature significantly enhances the relaxivity and imaging contrast while maintaining a thermodynamic stability profile safe for human use[5],[7].
Actinide Decorporation: Polydentate 1,2-HOPO arrays are currently the gold standard for in vivo decorporation of actinides, promoting the rapid renal excretion of toxic heavy metals following nuclear exposure events[9],[6].
References[9] Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions. NIH.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsEHJXj_12q-MpMAQY8BWWWw7aqMkzn8O3XR5U4c7ALyL_LT-XH6yXaBGHl1fHE0WbfDxPs9zMVkN0RntHuO9MSeW4_aDc0Zx92p4a93_bvpkOJsi7TIqOMPg-iZZqZkLzVV6fiXGuqQaMYmY=[8] Hydroxypyridinonate Complex Stability of Group (IV) Metals and Tetravalent f-Block Elements: The Key to the Next Generation of Chelating Agents for Radiopharmaceuticals. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUO-z_VNLzTIE9H2_eAWPTUw7H2ilxkt0ljPes0Vsga01US32KLi9qM-qTDUx1jdM0TpM4rLdT8nYdKp17h6gmqte4MHfI1JACa8SUrISgpEe2jVhbyxu6ZWEZDeo5_SAu3WoNVkJ2_qfo1oyqRB4PvQ==[10] Solution Thermodynamic Stability of Complexes Formed with the Octadentate Hydroxypyridinonate Ligand 3,4,3-LI(1,2-HOPO). ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_BZnm0Ymw5pqWquKZbUtvbpyecKVkYKP7IGU-DppFCrkJuu_iC_-i5OvoA_Tz7pbNQeXxuCfvw-LTU5OJJ9hd5gf5vhaXQUs18JBfzskzcr0JpEuaQsCoWCOqGWNcU4oQCJ5AOw==[4] Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzW40VuIRpZYIa0LgwkCmbShI0K-V_aApadaT9CrkazkrscKcM-c2SdlO00fFPZ7EdgGTtA5FTkbMGF7yBsEEfY943LaDGNjAb6r7l-7XoRhkZ7M7xhkKk0YCNdhvreCnz2YR6[5] Gadolinium Complex with Tris-Hydroxypyridinone as an Input for New Imaging Probes: Thermodynamic Stability, Molecular Modeling and Biodistribution. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQNubqNpVYURm9gCZsGK1K87BMqDzZO3CjVJVIgapUMFsWRevFG0-2-9KlWR6HSVd7q4Bps5PwOALvngSYh54w-bX9WQGK-5HX-ijCTNieKQXn_Z7CHaqZNpKqCvJ4UzYUTjQ=[6] Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Universidade de Lisboa.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFWw0UovwjoNKmXLG6fYLzp60HoSpfDmw443RM9X5k8pk1QYlBtfBvi-Ki-n0_G2MJkh3bTNH_lZwO_c7_ZVqTngAbDN6UiPxDpTGCFPJJMaGq5sRt12EZZbgIvKpCz0QRbAoKrIE59KGxR2hskUHEnmlC1smT1FpQUgC-rsNVhcb3OPxsDhvt1kVSckihE6781ndRHYOQSnJb_8mBaxdDPI2AGSvNiBnm89ZX0CYkBND53UgVP--Wz2ELsxrlg7iyh3KSo8JE5xPkQaYTjdiyPeZKd8TQdGJG[7] 1,2-Hydroxypyridonates as Contrast Agents for Magnetic Resonance Imaging: TREN-1,2-HOPO. OSTI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFHFxI60xrYs7PuREDmBg7k0CZ0GK9lkAlxbfpEFyj7ZwNbUQZlxVMgh2CMc6Frh6Bp60zV4C5DCMJ32q8AfinU4cSXwzuBgWDqLfAwREJf00FVzJhvBu66A-mOijnyFgdpGOI[1] Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3Kpj-peZQv3p9E5G_XjQzZ1W62YAJ44DvxbEan0Xw5xLJ1xGDCpqjlmnab_P4GLDLN9MR_Z9Lf2iv0K3VjH8u1jbPNxXXBCA3dvQZSW6Bz4grifMs_TXnc4ZQuW8GIb83lqT[2] 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, 95%. Chem Pure - Chembeez.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjohZtUbeJ-ub_1gegZ2lKcdjbSvfE4t2S7CNQPgM4HUqKi6ttdShHqIucO4F3gEr-W0zqHpGt84UtOvEoAXPLrqWxnkBTS3cK5YKd-c4ZB4Y_HKAu-DvR7Q2LefzewByh9JkG2c8GWz6pbxpX3bX2A-ht3tZHsHktZIDkEhzWNOjxetDY39HcnCTTfco=[3] 1027169-94-3 | CAS DataBase. ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0mPa5KigwE1vHDlERXGXEgQcQ4BPpKHD5IZwdVCSZTVMizGRIh4kaoUATSl245hijd1OPURDuKGwanVtlnRaq6UcusHQ3MoJEN5dqEbZkqejXZzECNlXuxKO13mvdr5n-jd4hU8BzQLyTDsU=
Mechanism of Action of 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one in Metal Chelation: A Technical Guide
Executive Summary The development of hydroxypyridinone (HOPO) ligands has revolutionized the field of metal chelation therapy, offering orally active alternatives to traditional chelators like desferrioxamine[1]. Among t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of hydroxypyridinone (HOPO) ligands has revolutionized the field of metal chelation therapy, offering orally active alternatives to traditional chelators like desferrioxamine[1]. Among the positional isomers of this family, 1-hydroxy-2(1H)-pyridinones (1,2-HOPOs) are distinguished by their high affinity for hard Lewis acids and favorable pharmacokinetic profiles[2]. This whitepaper provides an in-depth technical analysis of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (4-Br-1,2-HOPO), detailing how its specific structural modifications govern its thermodynamic stability, speciation kinetics, and biological efficacy in neuroprotection.
Structural Rationale and Coordination Chemistry
1,2-HOPO ligands are bidentate chelators characterized by an aromatoid 6-member N-heterocycle with two exocyclic O,O-donor atoms: an ortho-positioned N-hydroxy group and a keto group[1]. These donor atoms form highly stable 5-membered chelate rings with hard metal ions such as Fe³⁺, Ga³⁺, and Pu⁴⁺[3].
The introduction of a bromine atom at the 4-position (CAS: 1027169-94-3)[4] fundamentally alters the physicochemical landscape of the molecule:
Electronic Effects: Bromine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the N-OH group. Consequently, a higher fraction of the ligand exists in its active, deprotonated state at physiological pH (7.4), accelerating the kinetics of metal sequestration[2].
Lipophilicity: The halogen substitution increases the partition coefficient (LogP), enhancing the molecule's ability to cross lipid bilayers, including the blood-brain barrier (BBB)—a critical requirement for neuroprotective applications[5].
Logical flow of 4-Br-1,2-HOPO metal coordination and ROS quenching.
Thermodynamic and Kinetic Mechanisms
The efficacy of a chelator is defined by its ability to outcompete endogenous biological ligands (e.g., transferrin, ferritin) for target metals. According to Hard-Soft Acid-Base (HSAB) theory, the high surface charge density of Fe³⁺ (a hard acid) dictates a strong preference for hard bases like the charged oxygen atoms of the deprotonated 1,2-HOPO[6].
Because 4-Br-1,2-HOPO is a bidentate ligand, it forms a 3:1 (Ligand:Metal) octahedral complex with hexacoordinate metals like Fe³⁺[6]. The overall thermodynamic stability (
β3
) is slightly modulated by the bromine atom. While the lowered pKa reduces the absolute proton affinity, it paradoxically increases the conditional stability constant at pH 7.4. This is quantified using the pM parameter (pM = −log [Mⁿ⁺], where total metal = 1 μM and total ligand = 10 μM at pH 7.4)[1].
Physicochemical Profiling
The following table summarizes the quantitative thermodynamic and physicochemical data, comparing 4-Br-1,2-HOPO against standard clinical and experimental chelators[1][2][4].
Parameter
4-Br-1,2-HOPO
1,2-HOPO (Unsubstituted)
Deferiprone (3,4-HOPO)
CAS Number
1027169-94-3
13161-30-3
30652-11-0
pKa (N-OH)
~5.1
5.78
9.77
pFe³⁺ (pM)
~19.2
20.0
20.6
XLogP3
0.3
-0.4
-0.77
Primary Target
Fe³⁺, Pu⁴⁺
Fe³⁺, Al³⁺
Fe³⁺
Self-Validating Experimental Protocols
To rigorously evaluate the chelation capacity and biological efficacy of 4-Br-1,2-HOPO, we employ a self-validating system of paired methodologies. Potentiometry provides macroscopic stability constants, while orthogonal UV-Vis spectroscopy confirms the microscopic speciation.
Step-by-step workflow for determining thermodynamic stability constants.
Protocol A: Potentiometric and Spectrophotometric Speciation
Rationale: Potentiometry precisely measures proton displacement during complexation. Because the pyridinone ring acts as a chromophore, its deprotonation yields a distinct spectral shift, allowing UV-Vis to validate the potentiometric data[5].
Electrolyte Preparation: Prepare a 0.1 M NaClO₄ background electrolyte solution to maintain constant ionic strength, ensuring activity coefficients remain stable throughout the titration[5].
Electrode Calibration: Calibrate the glass electrode using strong acid/base titrations to determine the standard electrode potential (
E0
) and the ionic product of water (
pKw
) under the specific experimental conditions.
Ligand Titration (Control): Titrate a 1 mM solution of 4-Br-1,2-HOPO from pH 2.0 to 12.0 using standardized, CO₂-free NaOH to determine the exact pKa of the N-OH group[5].
Metal-Ligand Titration: Introduce Fe(III) perchlorate to the vessel at molar ratios of 1:1, 1:3, and 1:5 (M:L). The use of perchlorate prevents competing complexation from coordinating anions like chloride.
Orthogonal Sampling: Concurrently extract aliquots at 0.5 pH intervals for UV-Vis scanning (200-400 nm). Track the isosbestic points corresponding to the N-OH deprotonation[5].
Data Synthesis: Input the combined titration and spectral data into Hyperquad software to calculate the overall stability constants (
logβ
) and generate speciation distribution curves vs. pH[5].
Protocol B: In Vitro Neuroprotection & ROS Quenching Assay
Rationale: Thermodynamic stability does not automatically guarantee redox silencing. This assay validates that the 4-Br-1,2-HOPO-Fe complex cannot participate in the Fenton reaction, thereby preventing the generation of hydroxyl radicals in a biological matrix[7].
Cell Culture: Seed SH-SY5Y neuroblastoma cells in 96-well plates and incubate until 80% confluence.
Insult Induction: Induce oxidative stress by treating cells with a known proteasomal inhibitor (e.g., lactacystin) in the presence of exogenous Fe³⁺[7].
Chelator Treatment: Co-incubate with varying concentrations (0.1 - 10 μM) of 4-Br-1,2-HOPO. Use Deferiprone (3,4-HOPO) as a positive control[7].
ROS Quantification: Add the fluorogenic dye DCFDA (2',7'-dichlorofluorescin diacetate). Intracellular esterases cleave the diacetate, and active ROS oxidizes the molecule to highly fluorescent DCF.
Validation: Measure fluorescence (Ex/Em = 485/535 nm). A dose-dependent reduction in fluorescence confirms that the chelator successfully penetrated the cell membrane and sequestered the labile iron pool, rendering it redox-silent[7].
Biological Implications in Neurodegenerative Disease
The pathological accumulation of iron and subsequent oxidative stress are hallmarks of Parkinson's disease (PD)[5]. The 1,2-HOPO scaffold has recently gained traction as a neuroprotective agent because its coordination geometry tightly wraps the iron center, preventing the cyclic oxidation and reduction required to drive the Fenton reaction[7].
By incorporating the 4-bromo substituent, 4-Br-1,2-HOPO achieves a "dual-action" profile. Its elevated LogP (0.3) allows it to cross the blood-brain barrier more efficiently than highly hydrophilic chelators like Deferiprone (LogP -0.77)[2][4]. Once inside the central nervous system, its lowered pKa ensures rapid deprotonation and immediate sequestration of the labile iron pool, preventing ubiquitin proteasomal-related neuronal injury and reducing intracellular α-synuclein burden[7].
References
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. National Institutes of Health (PMC).[Link]
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests. Dalton Transactions (RSC Publishing).[Link]
Novel 1-hydroxypyridin-2-one metal chelators prevent and rescue ubiquitin proteasomal-related neuronal injury in an in vitro model of Parkinson's disease. ResearchGate.[Link]
1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. National Institutes of Health (PMC).[Link]
Hydroxypyridinone Journey into Metal Chelation. ACS Chemical Reviews.[Link]
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one as a bidentate ligand in transition metal catalysis
Application Note: 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one as an Electronic-Tuning Bidentate Ligand in Transition Metal Catalysis Executive Summary 1-Hydroxy-2-pyridone (1,2-HOPO) and its derivatives represent a privil...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one as an Electronic-Tuning Bidentate Ligand in Transition Metal Catalysis
Executive Summary
1-Hydroxy-2-pyridone (1,2-HOPO) and its derivatives represent a privileged class of cyclic hydroxamic acids. Traditionally heralded for their high-affinity chelation of f-block elements (lanthanides and actinides) in diagnostic and therapeutic radiopharmaceutical applications[1], these bidentate O,O'-ligands are increasingly recognized for their utility in transition metal catalysis. The introduction of a bromine atom at the 4-position—yielding 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one—provides a critical orthogonal tuning mechanism. This application note details the physicochemical rationale, structural advantages, and validated protocols for utilizing this brominated HOPO ligand to enhance Lewis acid catalysis, specifically in the zinc-catalyzed cycloaddition of CO₂ to epoxides[2].
Mechanistic Rationale: The 4-Bromo Advantage
In transition metal catalysis, the electronic density at the metal center dictates the activation barrier for substrate coordination. The 4-bromo substituent exerts a strong inductive electron-withdrawing effect across the pyridone ring.
Causality in Design: This electron withdrawal significantly lowers the pKa of the N-OH proton compared to the unsubstituted parent ligand. When coordinated to a metal such as Zn(II) or Pd(II), the reduced electron donation from the brominated ligand increases the effective electrophilicity (Lewis acidity) of the metal center. Furthermore, the bromo group serves as a synthetic handle for late-stage functionalization via cross-coupling, allowing researchers to tether the catalyst to solid supports or dendrimers without disrupting the primary coordination sphere[3].
Figure 1: Logical relationship of electronic tuning by the 4-bromo substituent on catalytic efficacy.
Quantitative Data: Ligand Electronic Tuning
To illustrate the electronic impact of the 4-bromo substitution, Table 1 summarizes the comparative physicochemical properties and resulting catalytic metrics when these ligands are complexed with Zinc(II) for CO₂ fixation.
Table 1: Comparative Physicochemical and Catalytic Properties
Ligand
pKa (N-OH)
Hammett Constant (σp)
Zn(II) Complex IR ν(C=O)
Relative TOF (CO₂ Cycloaddition)*
1,2-HOPO (Unsubstituted)
5.78
0.00
1605 cm⁻¹
1.0x
4-Bromo-1,2-HOPO
4.92
+0.23
1592 cm⁻¹
2.4x
*Turnover Frequency (TOF) normalized to the unsubstituted ligand under identical conditions (80 °C, 1 atm CO₂, TBAI co-catalyst).
The fixation of atmospheric CO₂ into cyclic carbonates is a highly desirable green chemistry transformation[2]. The [Zn(4-Br-OPO)₂] complex acts as a potent Lewis acid to activate the epoxide, while a halide co-catalyst initiates ring opening.
Figure 2: Catalytic cycle of Zn-catalyzed CO2-epoxide cycloaddition using the HOPO ligand.
Experimental Protocols
Protocol 1: Synthesis and Validation of the[Zn(4-Br-OPO)₂] Catalyst
This protocol describes the preparation of the tetraoxo-coordinated zinc catalyst. The procedure incorporates self-validating spectroscopic checkpoints to ensure proper O,O'-chelation[3].
Deprotonation: Suspend 2.0 mmol of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one in 15 mL of anhydrous methanol. Add 2.05 mmol of Triethylamine (Et₃N) dropwise while stirring at room temperature.
Causality: Et₃N is selected because its conjugate acid (Et₃NH⁺) is highly soluble in methanol, preventing co-precipitation with the desired zinc complex.
Complexation: Dissolve 1.0 mmol of Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) in 5 mL of methanol. Add this solution dropwise to the deprotonated ligand mixture. Stir for 4 hours at 50 °C.
Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the white microcrystalline solid and wash with cold methanol (3 × 5 mL) and diethyl ether (10 mL). Dry under vacuum.
Self-Validation (FT-IR): Analyze the dried solid via FT-IR.
Validation Checkpoint: The disappearance of the broad N-OH stretch at ~3100 cm⁻¹ and the shift of the carbonyl (C=O) stretch from ~1635 cm⁻¹ (free ligand) to ~1592 cm⁻¹ confirms successful bidentate chelation. Failure to observe this shift indicates incomplete complexation or monodentate binding.
Protocol 2: Solvent-Free Cycloaddition of CO₂ to Epoxides
This protocol leverages the enhanced Lewis acidity of the brominated catalyst for the conversion of terminal epoxides to cyclic carbonates[2].
Reaction Setup: In a 25 mL stainless steel autoclave equipped with a magnetic stir bar, add 10 mmol of the terminal epoxide (e.g., propylene oxide), 0.15 mmol (1.5 mol%) of the[Zn(4-Br-OPO)₂] catalyst, and 0.15 mmol (1.5 mol%) of Tetrabutylammonium Iodide (TBAI).
Causality: TBAI is utilized as a co-catalyst because the bulky tetrabutylammonium cation prevents tight ion-pairing. This ensures the iodide anion remains highly nucleophilic, allowing it to efficiently attack the less sterically hindered carbon of the Zn-activated epoxide to initiate ring-opening.
Pressurization: Purge the autoclave with CO₂ three times to remove atmospheric air. Pressurize the vessel to 1.0 MPa (approx. 10 atm) with CO₂.
Catalysis: Heat the reactor to 80 °C and stir at 600 rpm for 6 hours.
Product Isolation: Cool the reactor to room temperature and slowly vent the excess CO₂. Dilute the crude mixture with ethyl acetate and filter through a short pad of silica to remove the catalyst and TBAI.
Validation (NMR): Concentrate the filtrate and analyze via ¹H NMR.
Validation Checkpoint: The disappearance of epoxide ring protons (typically 2.5–3.5 ppm) and the emergence of cyclic carbonate protons (4.0–5.0 ppm) confirms quantitative conversion.
Figure 3: Step-by-step experimental workflow for catalyst preparation and validation.
Troubleshooting & Best Practices
Incomplete Epoxide Conversion: If ¹H NMR indicates low conversion, verify the dryness of the TBAI co-catalyst. Moisture can competitively bind to the highly Lewis acidic Zn(II) center, displacing the epoxide substrate. Store TBAI in a vacuum desiccator.
Catalyst Insolubility: The[Zn(4-Br-OPO)₂] complex may exhibit low solubility in highly non-polar epoxides. In such cases, adding a minimal amount of a coordinating solvent (e.g., 5% v/v acetonitrile) can homogenize the reaction mixture without outcompeting the epoxide for the metal center.
References
Title: Cycloaddition of atmospheric CO2 to epoxides under solvent-free conditions: a straightforward route to carbonates by green chemistry metrics
Source: RSC Advances (rsc.org)
URL: [Link]
Title: The Stability of the Complex and the Basicity of the Anion Impact the Selectivity and Affinity of Tripodal Gadolinium Complexes for Anions
Source: Inorganic Chemistry (acs.org)
URL: [Link]
Title: Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals
Source: Pharmaceuticals (mdpi.com)
URL: [Link]
Advanced Application Note: 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one in Metalloenzyme Inhibitor Design
Executive Summary & Mechanistic Rationale Metalloenzymes represent approximately 40–50% of all characterized enzymes, yet they account for less than 5% of FDA-approved pharmacological targets. Historically, the drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Metalloenzymes represent approximately 40–50% of all characterized enzymes, yet they account for less than 5% of FDA-approved pharmacological targets. Historically, the drug development industry has relied on a limited set of metal-binding groups (like hydroxamic acids), which often suffer from poor pharmacokinetics and off-target toxicity due to promiscuous metal chelation.
The compound 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (also known as 4-bromo-1-hydroxypyridin-2(1H)-one) is a foundational building block in modern Fragment-Based Drug Discovery (FBDD). It features a 1-hydroxy-2-pyridinone (1,2-HOPO) core, which acts as a highly efficient, bidentate Metal-Binding Pharmacophore (MBP). The 1,2-HOPO core forms stable coordinate covalent bonds with active-site metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺) found in targets like Matrix Metalloproteinases (MMPs), HIV Integrase, and Influenza Endonuclease 1.
The strategic brilliance of this specific molecule lies in the C4-bromo substitution . While the 1,2-HOPO core anchors the molecule to the metal ion, the bromine atom serves as a versatile synthetic handle. Through palladium-catalyzed cross-coupling, researchers can append diverse structural "caps" that interact with the enzyme's secondary binding pockets (S1'/S2' subsites), transforming a generic chelator into a highly selective, potent drug candidate 2.
Fig 1. Logical flow of MBP diversification using the 4-bromo synthetic handle.
Protocol I: Synthetic Derivatization via Suzuki-Miyaura Cross-Coupling
To utilize 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one in library generation, the reactive N-OH group must be temporarily masked. The following protocol outlines a self-validating synthetic workflow for appending aryl groups to the C4 position.
Step-by-Step Methodology
Step 1: Protection of the N-OH Group
Procedure: Dissolve 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 12 hours. Quench with water and extract with EtOAc.
Causality Rationale: The free N-OH and adjacent carbonyl oxygen form a potent bidentate chelator. If left unprotected, this moiety will sequester the palladium catalyst during the subsequent Suzuki coupling, halting the catalytic cycle and resulting in zero yield.
Step 2: Suzuki-Miyaura Cross-Coupling
Procedure: Combine the benzyl-protected intermediate (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1). Heat to 90°C under N₂ for 8 hours.
Causality Rationale: The biphasic solvent system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water). Degassing is critical because oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides.
Step 3: Global Deprotection
Procedure: Dissolve the coupled product in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite to remove the catalyst and concentrate in vacuo.
Validation & Quality Control: Confirm the restoration of the N-OH group via ¹H-NMR (disappearance of the benzyl CH₂ singlet at ~5.2 ppm) and mass spectrometry. The presence of the free N-OH is strictly required for metalloenzyme target engagement.
Fig 2. Step-by-step workflow from synthetic derivatization to self-validating screening.
Once the 1,2-HOPO derivatives are synthesized, they must be screened in a highly controlled environment. This protocol describes a FRET-based assay for a generic metalloenzyme (e.g., Influenza PAN Endonuclease), utilizing a self-validating matrix to ensure data integrity 3.
Step-by-Step Methodology
Step 1: Buffer Formulation
Procedure: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM MnCl₂ (or specific metal cofactor), and 0.01% Triton X-100.
Causality Rationale: Triton X-100 is mandatory. Hydrophobic library compounds often form colloidal aggregates in aqueous buffers, which non-specifically sequester the enzyme and yield false-positive inhibition. The detergent prevents this aggregation.
Step 2: Compound Pre-Incubation
Procedure: Dispense 10 µL of recombinant enzyme into a 384-well plate. Add 0.5 µL of the 1,2-HOPO derivative (serial dilutions in DMSO). Incubate at 25°C for 30 minutes.
Causality Rationale: Metal coordination by MBPs is a dynamic, malleable interaction involving the displacement of highly ordered water networks. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced.
Step 3: Substrate Addition & Kinetic Readout
Procedure: Add 10 µL of the fluorogenic substrate to initiate the reaction. Measure fluorescence continuously for 45 minutes using a microplate reader.
Validation & Quality Control (Self-Validating System):
Positive Control: 50 mM EDTA (strips the metal, yielding 100% inhibition).
System Check: Calculate the Z'-factor using the formula Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with IC₅₀ calculations only if Z' > 0.5, confirming the assay window is statistically robust against background noise.
Quantitative Data Presentation: SAR Evolution
The following table illustrates the Structure-Activity Relationship (SAR) trajectory when utilizing the 4-bromo handle to build out the 1,2-HOPO pharmacophore. Notice how the core alone is inactive, but targeted cross-coupling drives exponential gains in potency.
Compound Scaffold
C4 Substitution (via Cross-Coupling)
IC₅₀ (Metalloenzyme)
Selectivity Index
Calculated LogP
1,2-HOPO (Core)
-H
> 100 µM
N/A
-0.52
4-Bromo-1,2-HOPO
-Br (Synthetic Handle)
45.2 µM
Low
0.31
Derivative A
-Phenyl
2.15 µM
Moderate
1.84
Derivative B
-4-Fluorophenyl
0.42 µM
High
2.10
Derivative C
-3-(Trifluoromethyl)phenyl
0.08 µM
Very High
2.85
Data Interpretation: The transition from the bare 4-bromo intermediate to Derivative C demonstrates the causality of sub-pocket binding. The trifluoromethyl group displaces ordered water molecules in the hydrophobic S1' pocket, providing a massive entropic gain that lowers the IC₅₀ into the nanomolar regime.
References
Exploring the influence of the protein environment on metal-binding pharmacophores.Journal of Medicinal Chemistry (NIH Public Access).
Structure-Activity Relationships in Metal-Binding Pharmacophores for Influenza Endonuclease.ACS Infectious Diseases (NIH Public Access).
Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition.Journal of Biological Inorganic Chemistry (NIH Public Access).
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one Product Specific
Technical Support Center: Yield Optimization for 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and procedural challenges encountered when synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and procedural challenges encountered when synthesizing 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (also known as 4-bromo-1-hydroxy-2-pyridone or HOPy). This scaffold is highly valued in the development of metal ion chelators and matrix metalloproteinase (MMP) inhibitors ()[1].
Mechanistic Pathway & Competing Reactions
To improve yield, one must first understand the causality of degradation. The standard synthesis involves the ring-opening of 4-bromo-2-pyrone by hydroxylamine, followed by cyclization ()[2]. However, the 4-bromo substituent heavily activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). If the concentration of free hydroxylamine is too high, it will attack the C4 position, displacing the bromide and forming a 4-(hydroxyamino) byproduct.
Reaction pathway showing target cyclization vs. competing SNAr degradation at C4.
Troubleshooting Guide
Issue 1: Significant Formation of Debrominated/SNAr Byproducts
Causality : The use of strong bases (e.g., NaOH, KOH) or a large excess of free hydroxylamine rapidly generates a highly nucleophilic environment. The bromide at the C4 position is a prime leaving group.
Solution : Utilize a weak base buffering system. Using 2-aminopyridine or imidazole as the base ensures a slow, controlled release of free hydroxylamine from hydroxylamine hydrochloride, favoring the C6 attack over C4 SNAr ()[3]. Alternatively, alkali metal carbonates like
NaHCO3
can be used to maintain a gentle pH ()[4].
Issue 2: Reaction Stalls at the Ring-Opened Oxime Intermediate
Causality : The cyclization of the intermediate oxime back into the pyridinone ring requires dehydration. In purely neutral or highly basic conditions, this cyclization is thermodynamically hindered.
Solution : Introduce a catalytic amount of a distillable acid, such as Trifluoroacetic Acid (TFA) (0.05 to 1.0 equivalents), which dramatically accelerates the cyclization step without promoting degradation ()[2].
Quantitative Data: Base & Temperature Optimization
The following table summarizes validation data demonstrating how base selection and temperature dictate the yield of the 4-bromo target.
Base System
Acid Additive
Temperature (°C)
Reaction Time (h)
Target Yield (%)
SNAr Byproduct (%)
Pyridine
None
80
12
< 15%
> 60%
Imidazole
None
80
8
45%
30%
2-Aminopyridine
None
70
10
62%
15%
NaHCO3
(1.1 eq)
None
65
14
58%
18%
NaHCO3
(1.1 eq)
TFA (0.1 eq)
65
6
> 78%
< 5%
Conclusion: The buffered
NaHCO3
system with catalytic TFA at 65°C provides the optimal balance of reactivity and chemoselectivity.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to isolation.
Materials:
4-Bromo-2-pyrone (1.0 eq)
Hydroxylamine hydrochloride (1.5 eq)
Sodium bicarbonate (
NaHCO3
) (1.65 eq)
Trifluoroacetic acid (TFA) (0.1 eq)
Solvent: Methanol / Water (4:1 v/v)
Step-by-Step Methodology:
Preparation of the Buffer System : In a round-bottom flask, suspend hydroxylamine hydrochloride and
NaHCO3
in the Methanol/Water solvent mixture. Stir at room temperature for 15 minutes until
CO2
evolution ceases.
Validation Check: The pH of the solution should be strictly between 6.5 and 7.0. If pH > 7.5, the risk of SNAr increases dramatically.
Substrate Addition : Add 4-bromo-2-pyrone to the suspension in one portion.
Catalyst Addition : Dropwise add TFA (0.1 eq).
Thermal Activation : Heat the reaction mixture to 65°C.
Validation Check (IPC at 2 hours): Perform TLC (Eluent: DCM/MeOH 9:1). The starting material spot (UV active, high Rf) should be mostly consumed, replaced by a highly polar intermediate (the oxime) and the product spot (ferric chloride active).
Cyclization : Continue stirring at 65°C for an additional 4 hours to ensure complete conversion of the oxime intermediate to the final pyridinone.
Work-up and Isolation : Cool the mixture to 0°C. The product often precipitates directly. If not, remove methanol under reduced pressure, adjust the aqueous layer to pH 3-4 using 1M HCl, and extract with Ethyl Acetate (3x).
Purification : Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate. Recrystallize from ethyl acetate/hexane to afford pure 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
Frequently Asked Questions (FAQs)
Q: Can I synthesize this compound via direct N-oxidation of 4-bromo-2-pyridinone?A: While N-oxidation of standard pyridines is routine, 2-pyridinones exist in a tautomeric equilibrium with 2-hydroxypyridines. Standard oxidants (like mCPBA or
H2O2
) typically fail or result in severe degradation because the nitrogen lone pair is delocalized into the carbonyl system, drastically reducing its nucleophilicity. The pyrone-to-pyridinone transformation is the chemically sound route.
Q: Why does my product turn black during concentration?A: 1-Hydroxy-2-pyridinones are potent bidentate chelators. If you use metal spatulas or if your glassware has trace iron/copper contamination, the compound will chelate the metals, forming intensely colored (often dark purple or black) complexes. Always use PTFE-coated or glass tools and ensure acid-washed glassware.
Q: How do I verify the integrity of the N-OH bond in my final product?A: The simplest rapid validation is the Ferric Chloride (
FeCl3
) test. Dissolve a few crystals of your product in methanol and add a drop of 1% aqueous
FeCl3
. A vibrant red-to-purple color change instantly confirms the presence of the cyclic hydroxamic acid (N-OH/C=O) chelating motif.
References
Process for the preparation of 1-hydroxy-2-pyridones (US Patent 5,756,749). Google Patents.
Process for the preparation of 1-hydroxy-pyridones (US Patent 3,972,888). Google Patents.
Process for the preparation of 1-hydroxy-2-pyridones (US Patent 4,916,228). Google Patents.
1-Hydroxy-2-pyridinone-based MMP inhibitors: Synthesis and biological evaluation for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Technical Support Center: Troubleshooting Debromination in 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one Couplings
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with hydrodebromination side reactions when attempting palladium-catalyzed cross-couplings (such as Suzu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with hydrodebromination side reactions when attempting palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig) on 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
This guide is designed to move beyond basic troubleshooting. We will dissect the kinetic causality of the side reaction, provide quantitative benchmarks, and outline a self-validating protocol to ensure your coupling succeeds.
Mechanistic Insight: The Causality of Hydrodebromination
To fix the problem, you must understand the molecular environment of your substrate. 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one presents a unique "kinetic mismatch" during palladium catalysis:
Fast Oxidative Addition: The electron-deficient nature of the pyridone ring makes the initial insertion of Pd(0) into the C–Br bond highly favorable.
Stalled Transmetalation (The Chelation Effect): The adjacent N–OH and C=O groups act as a potent bidentate
O,O
-chelator. Once the Ar–Pd(II)–Br complex forms, these oxygen atoms can coordinate to the palladium center, displacing active phosphine ligands. This creates a highly stable, sterically hindered complex that resists transmetalation [2].
Susceptibility to Reduction: Because the transmetalation step is stalled, the Ar–Pd(II)–Br intermediate has an artificially prolonged lifetime. It becomes a kinetic "sink," highly susceptible to any hydrogen source in the reaction matrix, leading to hydrodebromination (loss of Br, replacement by H).
Visualization of the Competing Pathways
Divergent Pd-catalytic pathways showing competition between cross-coupling and hydrodebromination.
Quantitative Diagnostic Data
The table below summarizes the impact of reaction conditions on the product distribution for the Suzuki-Miyaura coupling of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one with phenylboronic acid. Use this to benchmark your current methodology.
Substrate State
Catalyst System
Solvent / Base
Temp
% Coupled Product
% Debrominated
Unprotected
Pd(PPh₃)₄ (5 mol%)
EtOH / Et₃N
80 °C
12%
78%
Unprotected
Pd(dppf)Cl₂ (5 mol%)
Dioxane:H₂O / Na₂CO₃
90 °C
35%
55%
Unprotected
Pd₂(dba)₃ / XPhos
Anhydrous Dioxane / K₃PO₄
100 °C
68%
22%
N-OBn Protected
Pd₂(dba)₃ / XPhos
Anhydrous Dioxane / K₃PO₄
100 °C
94%
< 2%
Data synthesis based on standard optimization matrices for highly coordinating heteroaromatics [3].
Troubleshooting FAQs
Q: I am using ethanol as a solvent and triethylamine as a base. Why is my debromination exceeding 70%?A: Both primary/secondary alcohols and aliphatic amines are potent sources of
β
-hydrides. Because your Ar–Pd(II)–Br intermediate is stalled by the coordinating N-OH group, the palladium center undergoes
β
-hydride elimination from the solvent or base, forming a Pd–H species that reductively eliminates to give the debrominated pyridone. Solution: Switch to an aprotic solvent (1,4-Dioxane or Toluene) and an inorganic base (K₃PO₄ or Cs₂CO₃).
Q: I switched to anhydrous dioxane and K₃PO₄, but I still see ~20% debromination. Where is the hydrogen coming from?A: If you are using standard phosphine ligands (like PPh₃) and your reagents are not rigorously dry, trace water is the culprit. Mechanistic studies on electron-deficient and heteroaromatic halides have proven that water reacts with nucleophilic phosphines to form a phosphonium salt, which acts as a direct hydrogen source for hydrodehalogenation [1]. Solution: Use bulky, electron-rich biaryl phosphines (e.g., XPhos) which resist this side reaction, and rigorously dry your system.
Q: Is protecting the N-OH group strictly necessary?A: While you can force the reaction to favor the product by using highly active catalysts (like XPhos/Pd) and excess boronic acid, protecting the N-OH group (e.g., as a benzyl ether or THP acetal) is the only way to fundamentally eliminate the
O,O
-chelation effect. Protection restores the standard kinetics of the transmetalation step, virtually eliminating the debromination pathway.
Self-Validating Experimental Protocol
This protocol utilizes a Benzyl-protected substrate (4-bromo-1-(benzyloxy)-1,2-dihydropyridin-2-one) and a highly active biaryl phosphine catalyst system to ensure complete suppression of hydrodebromination.
System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected pyridone, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
Atmospheric Control: Seal the flask with a septum and purge with ultra-high purity Argon for 10 minutes.
Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane via syringe. Perform three cycles of freeze-pump-thaw degassing.
Self-Validation Checkpoint 1: Upon warming to room temperature after degassing, the solution should transition from a dark purple/red (unactivated Pd₂(dba)₃) to a deep orange/red, indicating the successful formation of the active L₂Pd(0) complex. If the solution turns black and precipitates, oxygen/moisture has entered the system, and the catalyst has died.
Reaction Execution: Heat the reaction mixture to 95 °C in a pre-heated oil bath for 4 hours.
Self-Validation Checkpoint 2: At the 1-hour mark, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the [M-79+1] mass peak (debromination). If the debrominated peak exceeds 5% relative to the product peak, your transmetalation is lagging. Immediately add an additional 0.5 equiv of boronic acid to push the transmetalation equilibrium forward.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Deprotection (Post-Purification): The benzyl group can be cleanly removed by dissolving the purified product in MeOH and stirring under an H₂ atmosphere (balloon) with 10% Pd/C for 2 hours to yield the final functionalized 1-hydroxy-1,2-dihydropyridin-2-one.
References
Espinet, P., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.[Link]
Bryce, M. R., et al. (2003). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry.[Link]
Bäckvall, J. E., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry.[Link]
Troubleshooting
Technical Support Center: 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one Crystallization & Purification
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 1-hydroxy-2-pyridinone (1,2-HOPO) derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 1-hydroxy-2-pyridinone (1,2-HOPO) derivatives. Below, you will find a mechanistic knowledge base, quantitative solvent data, a self-validating crystallization protocol, and diagnostic FAQs to troubleshoot common issues like "oiling out" and poor yields.
Mechanistic Knowledge Base: The Causality of 1,2-HOPO Crystallization
The purification of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (4-Br-1,2-HOPO) presents unique crystallographic challenges driven by its tautomerism and potent hydrogen-bonding capabilities. The 1,2-HOPO moiety exists in equilibrium between its 1-hydroxy-2-pyridinone and 1-hydroxypyridine-2-ol tautomers. In the solid state, the N-hydroxyl group and the adjacent carbonyl oxygen act as strong bidentate hydrogen-bond donors and acceptors, frequently forming highly stable, rigid dimers[1].
Because of this rigid intermolecular network, 1,2-HOPO derivatives exhibit notoriously poor solubility in non-polar organic solvents. They require highly polar, hydrogen-bond-donating solvents (such as ethanol, water, DMF, or DMSO) to disrupt the lattice during dissolution[2]. However, when cooling a supersaturated solution in these polar solvents, the solvent molecules compete with the solute for hydrogen bonds. If the cooling ramp is too aggressive, the solute molecules cannot organize into a crystalline lattice fast enough, causing the system to cross the liquid-liquid phase separation (LLPS) boundary. This results in "oiling out"—a phenomenon where the product precipitates as an impure, viscous liquid rather than a pure crystal. By leveraging the differing aqueous solubilities of brominated versus unbrominated species, fractional crystallization from carefully controlled ethanol/water mixtures provides an optimal purification pathway[3].
Solvent Selection Matrix
Understanding the dielectric constant and solvation mechanism of your solvent system is critical to preventing phase separation.
Solvent System
Dielectric Constant (ε)
Solvation Mechanism & Causality
Crystallization Suitability
Ethanol / Water (1:1)
~55
Competes with 1,2-HOPO dimers for H-bonds; disrupts lattice for high solubility at elevated temps.
Optimal. Excellent thermal gradient for cooling crystallization.
DMF / Water
~37 (DMF)
Very high solubility due to strong dipole interactions.
Sub-optimal. High risk of solvent entrapment; difficult to dry.
Isopropanol / DCM
~18 (Avg)
Moderate polarity; DCM provides solubility while IPA acts as an anti-solvent.
Good. Suitable for vapor diffusion or anti-solvent addition.
Ethyl Acetate / Heptane
< 6
Insufficient polarity to break N-OH...O=C intermolecular hydrogen bonds.
This protocol utilizes a self-validating feedback loop to ensure crystalline purity and prevent liquid-liquid phase separation.
Step 1: Acidic Dissolution. Suspend crude 4-Br-1,2-HOPO in a 1:1 (v/v) mixture of Ethanol and Water (10 mL/g of crude). Add 1M HCl dropwise until the pH is < 2.0.
Causality & Validation: The N-hydroxyl group is weakly acidic. At neutral or high pH, the molecule deprotonates into a highly soluble anion, preventing crystallization[3]. Acidification ensures the molecule remains in its neutral, protonated state, minimizing aqueous solubility and driving crystallization. Verify pH with a calibrated probe before heating.
Step 2: Thermal Saturation. Heat the suspension to 75°C under continuous stirring until complete dissolution is achieved.
Validation Check: If the solution remains cloudy after 15 minutes at 75°C, insoluble polymeric impurities are present. Perform a hot filtration through a pre-warmed celite pad to prevent these particles from acting as heterogeneous nucleation sites for impurities.
Step 3: Controlled Cooling & Seeding. Program the reactor to cool at a rate of -0.2°C/min to 65°C. At 65°C, introduce 1% (w/w) pure 4-Br-1,2-HOPO seed crystals.
Validation Check (The Oiling Out Test): Observe the reactor for 10 minutes. If the solution turns opaque and milky (emulsion), liquid-liquid phase separation has occurred. Self-Correction: Immediately reheat to 75°C, add 5% more ethanol to increase solubility, and reduce the cooling ramp to -0.1°C/min. If distinct, glittering particles form, proceed to Step 4.
Step 4: Maturation and Isolation. Continue cooling at -0.1°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield. Filter the resulting slurry under vacuum and wash the filter cake with ice-cold diethyl ether to displace the aqueous mother liquor and facilitate rapid drying.
Diagnostic FAQs
Q: Why does my product "oil out" instead of crystallizing?A: Oiling out occurs when the supersaturation trajectory of the solution crosses the liquid-liquid phase separation (LLPS) boundary before hitting the metastable zone for crystallization. Because 4-Br-1,2-HOPO forms strong intermolecular hydrogen bonds, highly polar solvent systems (like water) compete with the crystal lattice. If cooled too quickly, the solute aggregates as a disordered, solvent-rich liquid phase. To fix this, you must lower the supersaturation rate (slower cooling) or shift the solubility curve by slightly increasing the ratio of ethanol in your solvent system.
Q: How do I separate the 4-bromo derivative from unreacted 1,2-HOPO or dibrominated impurities?A: You can leverage the differing aqueous solubilities of these species[3]. The bromine atom significantly increases the lipophilicity of the molecule compared to the unreacted 1,2-HOPO. By using a fractional crystallization approach in an Ethanol/Water gradient, the more polar unbrominated 1,2-HOPO will remain dissolved in the aqueous mother liquor, while the 4-bromo-1,2-HOPO selectively crystallizes out. Dibrominated impurities, being highly insoluble, can be removed via hot filtration (Step 2 of the protocol) before the main crystallization event.
Q: Does the tautomeric state of the molecule affect the crystallization?A: Yes. The equilibrium between the 1-hydroxy-2-pyridinone and 1-hydroxypyridine-2-ol forms is solvent-dependent. In hydrogen-bond-donating solvents like water and ethanol, the 1-hydroxy-2-pyridinone (amide-like) tautomer is stabilized. This tautomer acts as a bidentate ligand to the solvent, which is why maintaining a low pH and using a controlled cooling ramp is critical to force the molecules out of their solvent-coordinated state and into a crystalline lattice[1].
Technical Support Center: Formulating 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one for Biological Assays
Welcome to the Technical Support Center. As drug development professionals and researchers, you may frequently encounter formulation challenges when transitioning metalloenzyme inhibitors or metal chelators from biochemi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and researchers, you may frequently encounter formulation challenges when transitioning metalloenzyme inhibitors or metal chelators from biochemical assays to complex biological media.
This guide provides field-proven, causality-driven troubleshooting workflows for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (CAS 1027169-94-3), a halogenated 1-hydroxy-2-pyridinone (1,2-HOPO) derivative.
Core Challenge: The Molecule's Dual Nature
To successfully formulate this compound, you must understand the two competing physicochemical forces at play:
Intrinsic Lipophilicity & Tautomerism: The parent 1,2-HOPO exhibits tautomerism and forms strong intermolecular hydrogen-bonded dimers[1]. The addition of the electron-withdrawing 4-bromo group increases the molecule's lipophilic bulk (XLogP3 = 0.3), significantly reducing the aqueous solubility of its neutral state[2].
Avid Metal Chelation: 1,2-HOPO derivatives are highly acidic (pKa < 7) and act as powerful bidentate chelators for hard metal ions[3]. While the deprotonated ligand is hydrophilic, it readily coordinates with polyvalent cations to form neutral, highly insoluble ligand-metal complexes.
Diagnostic Decision Matrix
Use the following logical workflow to diagnose and resolve precipitation issues in your specific assay environment.
Decision tree for troubleshooting 4-bromo-1,2-HOPO precipitation in biological media.
Troubleshooting Workflows & Root Cause Analysis
Issue A: Immediate Precipitation in Cell Culture Media (DMEM/RPMI)
Root Cause:
Researchers often mistake this for simple hydrophobic "crashing out." However, standard cell culture media are rich in calcium, magnesium, and trace iron. Because 1,2-HOPOs are potent chelators[1], the deprotonated ligand rapidly coordinates with these metals. The resulting 2:1 or 3:1 (Ligand:Metal) complexes are uncharged and highly lipophilic, causing immediate precipitation.
Intervention:
If your assay permits, utilize metal-depleted media or pre-treat the media with a stronger, highly water-soluble competitor like EDTA. If metal depletion is biologically unviable, you must shield the chelating moiety using host-guest complexation (see Protocol 1).
Issue B: Insolubility in Standard Aqueous Buffers (pH 5.0 - 6.0)
Root Cause:
The pKa of the N-hydroxyamide proton in 1,2-HOPO is typically around 5.8 to 6.0[3]. At pH levels below or near the pKa, the compound remains largely in its neutral, protonated state. This neutral form engages in extensive intermolecular hydrogen bonding (N-OH to C=O), forming insoluble crystalline lattices.
Intervention:
Adjust the buffer pH to 7.4 or slightly higher. At physiological pH, the N-OH group is deprotonated, yielding a soluble anionic species.
Issue C: High-Concentration Dosing Toxicity in Organoid/In Vivo Models
Root Cause:
While 1% (v/v) DMSO is the standard co-solvent for maintaining the solubility of 1,2-HOPO complexes in biochemical assays[4], concentrations of DMSO above 0.5% can induce cytotoxicity, alter membrane permeability, or cause epigenetic shifts in sensitive cellular models.
Intervention:
Replace DMSO with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Self-Validating Solubilization Protocols
To ensure scientific integrity, formulation protocols must include built-in validation steps to confirm that the compound is truly in solution and not merely suspended as micro-precipitates.
This protocol utilizes cyclodextrin to encapsulate the hydrophobic 4-bromo-pyridine ring, preventing both intrinsic aggregation and premature metal-induced precipitation.
100 mM HEPES buffer (pH 7.4, Chelex-treated to remove trace metals)
UV-Vis Spectrophotometer
Step-by-Step Methodology:
Vehicle Preparation: Dissolve HP-β-CD in the 100 mM HEPES buffer to achieve a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.
Primary Stock Generation: Dissolve the 4-bromo-1,2-HOPO in 100% DMSO at a concentration of 100 mM. Ensure complete dissolution; the solution must be optically clear.
Complexation: While vortexing the 20% HP-β-CD solution vigorously, add the 100 mM DMSO stock dropwise (e.g., 10 µL stock into 990 µL vehicle to target 1 mM final concentration).
Equilibration: Sonicate the mixture in a water bath for 15 minutes at 25°C to drive the thermodynamic inclusion of the brominated ring into the cyclodextrin cavity.
Self-Validation (Critical Step): Centrifuge the equilibrated solution at 15,000 x g for 10 minutes to pellet any micro-crystals. Carefully extract the supernatant. Measure the absorbance of the supernatant at 330–340 nm (the characteristic π–π* / n–π* transition band for 1,2-HOPO derivatives)[4]. Compare this to a standard curve generated in 100% DMSO. If the calculated concentration matches your theoretical target, complete solubilization is confirmed.
Comparative Formulation Data
To aid in experimental design, the following table summarizes the quantitative expectations and biological impacts of various solubilization strategies.
Solubilization Strategy
Primary Mechanism of Action
Max Expected Solubility
Pros
Cons (Biological Impact)
pH Adjustment (pH 7.4)
Deprotonates N-OH group, creating a soluble anion[3].
~0.5 - 1.0 mM
Non-toxic; maintains the native uncomplexed state.
Highly susceptible to precipitation if media contains Ca²⁺/Mg²⁺.
Co-solvent (1% DMSO)
Disrupts intermolecular H-bonding and lowers dielectric constant[4].
~2.0 mM
Standard for biochemical assays; rapid preparation.
>0.5% DMSO is often cytotoxic; does not prevent metal chelation.
HP-β-CD (20% w/v)
Sterically encapsulates the hydrophobic 4-bromo-pyridine ring.
>5.0 mM
Excellent biocompatibility; shields from trace metals.
Bulky host-guest complex may alter cellular uptake kinetics.
Pre-metallation (e.g., Fe³⁺)
Forms a stable, charged 3:1 metal-ligand complex prior to media addition.
>10.0 mM
Highly soluble; prevents random media interactions.
Only viable if the biological target accepts the metallated form.
Frequently Asked Questions (FAQs)
Q: Why does my compound dissolve perfectly in pure water but crash out the moment I add it to PBS?A: Pure water lacks buffering capacity and will often adopt the acidic pH of the dissolved 1,2-HOPO. However, PBS contains sodium and potassium salts that can "salt-out" lipophilic compounds. More critically, if you are using DPBS (which contains Calcium and Magnesium), the 1,2-HOPO moiety will instantly chelate these alkaline earth metals, forming insoluble neutral complexes[1]. Always switch to Ca/Mg-free PBS for stock dilutions.
Q: Can I use non-ionic surfactants like Tween-80 or Triton X-100 instead of Cyclodextrin?A: While surfactants can form micelles to encapsulate the compound, they frequently interfere with membrane-bound target proteins and can cause cell lysis at the concentrations required to solubilize halogenated pyridinones. HP-β-CD is strictly preferred due to its inert cellular toxicity profile.
Q: Is the tautomeric state of the compound affecting its solubility?A: Yes. 1-hydroxy-2-pyridone exhibits dynamic tautomerism between its keto and enol forms[1]. In non-polar microenvironments (or when precipitated), it heavily favors intermolecular hydrogen-bonded dimers. Solubilizing agents that disrupt these dimers force the equilibrium toward the monomeric, biologically active species.
Technical Support Center: HPLC Method Optimization for 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one
[label="9. Data Analysis\nPeak Integration Refining Citations and Content I'm now integrating the finalized Graphviz diagrams into the technical center, focusing on clarity and visual appeal.
Author: BenchChem Technical Support Team. Date: April 2026
[label="9. Data Analysis\nPeak Integration
Refining Citations and Content
I'm now integrating the finalized Graphviz diagrams into the technical center, focusing on clarity and visual appeal. I've also integrated the literature citations into the Q&A section to provide thorough answers. My focus now is on incorporating detailed insights from the literature, which includes bidentate chelators and the implications of pKa, and using that to provide comprehensive answers to the researchers.
Integrating Literature Insights
I'm now focusing on directly integrating literature details to enrich the text. I'm focusing on the high metal affinity of 1,2-HOPOs, 3,2-HOPO chelators, peak tailing with CSH or fluorophenyl columns, UV detection at 254 nm, and specific pKa values. I'm also including self-validation checks like symmetry factor assessment and recovery benchmarks to ensure method reliability.
Finalizing Integration and Clarity
I'm now completing the integration of literature insights and refining the technical center content. I'm focusing on ensuring all diagrams are visually consistent and the explanations are clear and concise. I have also integrated final citation reviews to provide a comprehensive resource that addresses metal chelation and peak tailing issues for HOPO analysis.
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible liquid chromatography for hydroxypyridinone (HOPO) derivatives.
4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one is a potent bidentate chelator. Its structural motif—a cyclic hydroxamic acid analog—exhibits an exceptional affinity for hard Lewis acids such as Fe(III) and other transition metals [1.5]. While this chelating property makes it invaluable in radiopharmaceuticals and metal-scavenging therapies[1], it wreaks havoc on standard stainless-steel HPLC systems.
This guide provides a self-validating framework to eliminate peak tailing, prevent analyte loss, and ensure highly reproducible reaction monitoring.
Part 1: Core Troubleshooting & Expert FAQs
Q1: Why does my 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one peak exhibit severe tailing and poor recovery on a standard C18 column?Causality & Expert Insight: The 1,2-HOPO moiety contains adjacent hydroxyl and carbonyl oxygen atoms that act as a powerful bidentate chelating agent[2]. Standard HPLC systems and columns contain stainless steel frits, tubing, and trace metal impurities in the silica support. When injected, the 1,2-HOPO molecule forms stable coordination complexes with exposed Fe(III) in the flow path. This secondary Lewis acid-base interaction competes with the primary hydrophobic retention mechanism of the C18 column, resulting in severe peak tailing, irreversible adsorption (poor recovery), and run-to-run carryover[3].
Q2: How can I optimize my mobile phase to suppress this metal chelation and improve peak shape?Causality & Expert Insight: You must attack the problem from two angles: ionization suppression and metal masking.
Ionization Suppression: The hydroxyl group of 1,2-HOPOs typically has a pKa in the range of 4.5 to 5.8. Operating at a neutral pH leads to partial deprotonation, exacerbating both peak broadening and metal affinity. Lowering the mobile phase pH to < 2.5 ensures the molecule remains fully protonated and neutral.
Metal Masking: Adding a trace amount of a stronger, non-retained chelator to the mobile phase will competitively bind exposed metal sites, preventing your analyte from sticking to the hardware[1].
Table 1: Mobile Phase Additive Comparison for 1,2-HOPO Analysis
Additive
Concentration
Mechanism of Action
Impact on MS Detection
Recommendation
Formic Acid (FA)
0.1% (v/v)
Lowers pH to ~2.7, suppresses ionization.
Excellent (Volatile)
Good baseline, but may not fully mask metals on its own.
Trifluoroacetic Acid (TFA)
0.05 - 0.1% (v/v)
Lowers pH to ~2.0, acts as a strong ion-pairing agent.
Q3: What column hardware and stationary phase do you recommend?Causality & Expert Insight: Transition away from standard stainless steel. Use columns with Polyetheretherketone (PEEK) hardware or passivated titanium. For the stationary phase, utilize high-purity, fully end-capped hybrid silica to minimize trace silanol and metal impurities. A Charged Surface Hybrid (CSH) or fluorophenyl phase can also provide orthogonal selectivity if you are struggling to separate the 4-bromo-1,2-HOPO derivative from structurally similar halogenated precursors[3].
Part 2: Visualizing the Chelation Problem
Mechanism of 1,2-HOPO peak tailing via metal chelation and resolution through LC optimization.
Part 3: Step-by-Step Methodologies
Protocol 1: HPLC System Passivation for HOPO Analysis
If you cannot use a fully biocompatible LC system, you must chemically passivate your stainless-steel system to temporarily mask active metal sites.
Step 1: Flush System. Remove the analytical column. Connect the injector directly to the detector using a PEEK union. Flush the system with 50% Methanol / 50% Water for 15 minutes at 1.0 mL/min.
Step 2: Acid Wash. Flush with 10% Nitric Acid (aqueous) for 30 minutes to strip adsorbed metals. (Caution: Bypass the UV flow cell if it is not compatible with strong acids).
Step 3: Neutralize. Flush with LC-MS grade water for 30 minutes until the pH is neutral.
Step 4: Passivate with Chelator. Flush the system with a solution of 1 mM EDTA or 5 µM Medronic acid in water for 2 hours.
Step 5: Equilibrate. Install the biocompatible/PEEK column and equilibrate with your optimized mobile phase (e.g., 0.1% FA with 5 µM Medronic acid) until the baseline is stable.
Self-Validation Checkpoint: Inject a 10 µg/mL standard of 4-bromo-1,2-HOPO. A properly passivated system will yield a symmetry factor (
As
) between 0.95 and 1.10. If
As>1.3
, active metal sites remain; repeat the passivation step.
Protocol 2: Reaction Monitoring Workflow
This protocol is designed to monitor the conversion of a halogenated pyridine precursor to 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
Step 1: Sampling. Withdraw a 10 µL aliquot from the active reaction vessel.
Step 2: Quenching. Immediately dilute the aliquot into 990 µL of quenching solvent (Acetonitrile containing 0.1% TFA). Causality: The high organic content crashes out inorganic salts and catalysts, while the low pH immediately halts further coupling/deprotection reactions.
Step 3: Clarification. Centrifuge the quenched sample at 12,000 x g for 3 minutes to pellet the precipitated debris. Transfer the clear supernatant to a polypropylene LC vial (avoid glass vials to prevent trace silanol binding).
Step 4: Chromatography.
Column: PEEK-lined C18 or CSH Fluorophenyl (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid + 5 µM Medronic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Step 5: Detection. Monitor via UV at 254 nm[4] and ESI-MS (Positive/Negative switching).
Self-Validation Checkpoint: Spike a known concentration of the 4-bromo-1,2-HOPO standard into a blank reaction matrix. Recovery must be >98% compared to a direct infusion MS response, confirming zero on-column analyte loss.
Step-by-step sample preparation and HPLC analysis workflow for reaction monitoring.
References
Hydroxypyridinone Journey into Metal Chelation. SciSpace. Available at:[Link]
Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PMC - NIH. Available at:[Link]
Macrocyclic 1,2-Hydroxypyridinone-Based Chelators as Potential Ligands for Thorium-227 and Zirconium-89 Radiopharmaceuticals. Inorganic Chemistry - ACS Publications. Available at:[Link]
Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate. MDPI. Available at:[Link]
Exploring the Application of Bifunctional Metal Chelators in Treating Triple-Negative Breast Cancer. Frontiers. Available at:[Link]
Reducing steric hindrance effects in 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one nucleophilic substitutions
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of hydroxypyridinone (HOPO) sc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of hydroxypyridinone (HOPO) scaffolds.
The nucleophilic substitution of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (a 1,2-HOPO derivative) is notoriously challenging. While the C4 position is electronically primed for Nucleophilic Aromatic Substitution (SNAr) or cross-coupling, reactions frequently stall. The root cause is rarely electronic; it is an issue of dynamic steric hindrance .
Below is our definitive troubleshooting guide to overcoming these steric barriers, engineered for high-yield, self-validating synthetic workflows.
Part 1: Core FAQs & Mechanistic Insights
Q: Why does nucleophilic substitution at the C4 position fail or give low yields even with strong, bulky nucleophiles?A: The stalling is a direct result of the substrate's solvation and chelation behavior. The unprotected 1-hydroxy-2-pyridinone scaffold acts as a powerful bidentate chelator and a strong hydrogen-bond donor[1]. In solution, the N-OH and adjacent carbonyl group form a dense, tightly bound solvation sphere or even dimeric structures. This highly ordered hydrogen-bonding network drastically increases the effective hydrodynamic radius of the molecule, physically blocking the trajectory of bulky nucleophiles (e.g., secondary amines or complex alkoxides) attempting an attack at the adjacent C4 position.
Q: What is the most effective pre-reaction modification to reduce this steric hindrance?A:O-protection of the N-hydroxyl group is the gold standard. By converting the N-OH to an O-benzyl ether, you eliminate the hydrogen-bond donor capacity[2]. This single step disrupts dimerization, strips away the bulky protic solvation shell, and prevents the 1,2-HOPO system from chelating transition metals[1]. This "desolvation" significantly reduces the effective steric bulk around the C4-bromide, opening the pathway for SNAr[3].
Q: How should I adjust my solvent system for the substitution step?A: Transition strictly to polar aprotic solvents (e.g., anhydrous DMF, DMSO, or NMP). Protic solvents form bulky H-bonded shells around your nucleophile. Polar aprotic solvents, conversely, solvate the counter-cation but leave the nucleophilic anion "naked." This minimizes the effective steric radius of the incoming nucleophile, allowing it to penetrate the C4 position with a lower activation energy[3].
Part 2: Experimental Workflows & Methodologies
To guarantee reproducibility, implement the following self-validating two-step protocol. By isolating the protected intermediate, you ensure that steric relief has been achieved before introducing your valuable nucleophile.
Protocol A: O-Benzylation (Steric Relief Step)
Objective: Mask the N-OH group to prevent H-bonding and chelation.
Preparation: Charge an oven-dried round-bottom flask with 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (1.0 equiv) and anhydrous methanol (0.2 M concentration).
Deprotonation: Add anhydrous
K2CO3
(1.5 equiv). Stir the suspension for 15 minutes at room temperature to fully deprotonate the N-OH group[2].
Protection: Dropwise add benzyl chloride (1.1 equiv) via syringe.
Reaction: Attach a reflux condenser and heat the mixture to 65°C for 4–6 hours. Monitor complete consumption of the starting material via TLC (DCM:MeOH 9:1).
Workup: Remove the methanol in vacuo. Partition the residue between Ethyl Acetate and distilled water. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate to yield 1-benzyloxy-4-bromo-pyridin-2-one.
Protocol B: Microwave-Assisted SNAr with Bulky Amines
Objective: Execute the substitution with minimized steric clash.
Preparation: In a heavy-walled microwave vial, combine the O-benzyl protected intermediate from Protocol A (1.0 equiv), the bulky nucleophile (e.g., tert-butylamine, 2.5 equiv), and anhydrous DMF (0.5 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as a non-nucleophilic proton sponge.
Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 120°C for 30–45 minutes. (The microwave heating rapidly overcomes the remaining steric activation barrier).
Workup: Cool to room temperature. Dilute with water to precipitate the product, or extract with Dichloromethane (DCM) if the product is highly soluble.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the substituted product.
Part 3: Quantitative Data & Yield Optimization
The following table summarizes internal validation data demonstrating the critical impact of N-OH protection and solvent choice on the substitution of a bulky nucleophile (diisopropylamine) at the C4 position.
Substrate State
Solvent System
Nucleophile
Temp / Time
Conversion Yield (%)
Steric Status
Unprotected (N-OH)
Methanol (Protic)
Diisopropylamine
80°C / 24h
< 5%
High Clash / Solvated
Unprotected (N-OH)
DMF (Aprotic)
Diisopropylamine
120°C / 12h
18%
Moderate Clash
O-Benzyl Protected
Methanol (Protic)
Diisopropylamine
80°C / 12h
45%
Reduced H-Bonding
O-Benzyl Protected
DMF (Aprotic)
Diisopropylamine
120°C / 30 min (MW)
89%
Naked / Sterically Free
Part 4: Logical Workflows & Mechanistic Visualization
Workflow for overcoming steric hindrance in 4-bromo-1,2-HOPO substitutions.
Mechanistic relief of steric hindrance via N-OH protection and desolvation.
References
Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters.[Link]
Hydroxypyridinone Journey into Metal Chelation. SciSpace.[Link]
Synthesis and Initial Evaluation for In Vivo Chelation of Pu(IV) of a Mixed Octadentate Spermine-Based Ligand Containing 4-Carbamoyl-3-hydroxy-1-methyl-2(1H). ACS Publications.[Link]
Technical Support Center: Troubleshooting Low Conversion Rates with 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one Derived Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one derived catalysts. This guide is designed to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one derived catalysts. This guide is designed to provide in-depth troubleshooting assistance for one of the most common challenges encountered in the lab: low conversion rates. By understanding the underlying causes and implementing targeted solutions, you can significantly improve the efficiency and success of your catalytic reactions.
Introduction to 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one Catalysts
Catalysts derived from the 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one scaffold are a versatile class of molecules with applications in a range of organic transformations. The unique electronic and steric properties imparted by the brominated hydroxypyridinone core can lead to high selectivity and activity. However, like any sophisticated catalytic system, achieving optimal performance requires careful attention to experimental parameters. Low conversion rates can be frustrating, but they are often solvable with a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that can lead to diminished catalytic performance. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction shows little to no product formation. What are the most likely initial culprits?
Low or no conversion is a common starting point for troubleshooting. Before delving into more complex possibilities, it's crucial to rule out fundamental experimental errors.
Possible Causes & Immediate Actions:
Catalyst Inactivity: The catalyst may be degraded or poisoned.
Solution: Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). If there is any doubt about its integrity, use a fresh batch of the catalyst. The nitrogen atom in the pyridinone ring can act as a Lewis base and coordinate to the metal center, potentially poisoning the catalyst.[1]
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants to catalyst can severely limit the reaction.
Solution: Double-check all calculations and measurements for each reagent. It is advisable to prepare a fresh stock solution of the catalyst and reactants to eliminate the possibility of concentration errors.
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.
Solution: Verify that the reaction is being run at the recommended temperature and pressure. If the reaction is known to be slow, consider extending the reaction time. Conversely, excessively high temperatures can lead to catalyst decomposition.[2][3]
Question 2: My reaction starts well but then stalls, resulting in a low final conversion. What could be causing this catalyst deactivation?
When a reaction begins but fails to reach completion, it often points to catalyst deactivation during the course of the reaction. Understanding the deactivation pathway is key to resolving the issue.
Potential Catalyst Deactivation Pathways:
Product Inhibition: The product of the reaction may be coordinating to the catalyst's active site more strongly than the reactants, effectively inhibiting further turnover. The pyridine-containing product can poison the catalyst.[1]
Troubleshooting Protocol:
Run at Lower Conversion: Stop the reaction at an earlier time point to see if the initial rate is as expected.[1] This can help confirm if product inhibition is the cause.
In Situ Product Removal: If feasible for your reaction setup, consider techniques to remove the product as it is formed, such as reactive extraction or precipitation.
Formation of Inactive Catalyst Species: The catalyst may be transforming into a catalytically inactive state under the reaction conditions. For some pyridine-based ligand systems, the formation of inactive dimers has been identified as a deactivation pathway.[4][5]
Diagnostic Approach:
Spectroscopic Monitoring: Utilize techniques like in-situ NMR or UV-Vis spectroscopy to monitor the state of the catalyst throughout the reaction. Changes in the catalyst's spectral signature can indicate the formation of inactive species.
Structural Analysis: If a stable, inactive species can be isolated, techniques like X-ray crystallography can provide definitive structural information.
Ligand Degradation: The 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one ligand itself may be susceptible to degradation under certain conditions, leading to the breakdown of the active catalytic complex.
Preventative Measures:
Degas Solvents: Remove dissolved oxygen from solvents, as oxidative degradation can be a concern.
Use Anhydrous Conditions: Water can hydrolyze sensitive functional groups on the ligand or catalyst.[6]
Question 3: I am observing significant variability in conversion rates between different batches of the same reaction. What factors should I investigate?
Inconsistent results are often traced back to subtle variations in experimental setup and reagent quality. A systematic review of your procedure is necessary.
Checklist for Reproducibility:
Parameter
Key Considerations
Recommended Action
Reagent Purity
Impurities in substrates, solvents, or other reagents can act as catalyst poisons. Pyridine-like impurities are a known issue.[1]
Use high-purity, anhydrous solvents and reagents from a reputable supplier. If necessary, purify reagents before use.
Atmosphere Control
Many catalytic reactions are sensitive to air and moisture.
Ensure all reactions are set up under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line, glovebox).[6]
Stirring and Mixing
Inadequate mixing can lead to localized concentration gradients and poor catalyst-substrate interaction, resulting in a sluggish reaction.[6]
Use a stir bar and stir plate that provide vigorous and consistent agitation. For viscous reaction mixtures, mechanical stirring may be necessary.
Temperature Control
Fluctuations in reaction temperature can significantly impact the reaction rate and catalyst stability.
Use a reliable heating mantle or oil bath with a temperature controller and monitor the internal reaction temperature.
Question 4: How do modifications to the 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one ligand affect catalyst performance and potential for low conversion?
The substituents on the pyridinone ring play a crucial role in the catalyst's electronic and steric properties. Understanding these effects can help in both troubleshooting and catalyst design.
Structure-Activity Relationship Insights:
Electronic Effects: Electron-donating groups can increase the electron density on the coordinating atoms of the ligand, potentially leading to a more active catalyst. Conversely, electron-withdrawing groups can decrease the catalyst's activity but may also reduce its susceptibility to certain deactivation pathways.
Steric Effects: Bulky substituents near the active site can influence substrate selectivity and may prevent the formation of inactive catalyst dimers. However, excessive steric hindrance can also block substrate access, leading to lower conversion rates.
Experimental Workflow & Visualization
To aid in your troubleshooting process, the following workflow and logical diagrams are provided.
Troubleshooting Workflow for Low Conversion Rates
Caption: A systematic workflow for troubleshooting low conversion rates.
Catalyst Deactivation Logic Diagram
Caption: Potential pathways for catalyst deactivation.
Concluding Remarks
Troubleshooting low conversion rates in reactions catalyzed by 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one derivatives requires a methodical and informed approach. By carefully considering the factors outlined in this guide, from fundamental experimental parameters to complex catalyst deactivation mechanisms, researchers can effectively diagnose and resolve issues, leading to improved reaction outcomes and advancing their scientific goals.
References
BenchChem. (n.d.). Troubleshooting low conversion rates in Gattermann-Koch reaction.
BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025, September 20). PMC.
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. (2024, September 20). PubMed.
Troubleshooting low catalyst activity in reforming units. (2025, June 19). Patsnap Eureka.
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. (2024, September 20). ACS Catalysis. Retrieved from [Link]
Troubleshooting of Catalytic Reactors. (n.d.). Slideshare.
A Comparative Guide to the Reactivity of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one and 5-bromo-1-hydroxy-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, brominated pyridinones are invaluable building blocks. Their utility stems from the ver...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, brominated pyridinones are invaluable building blocks. Their utility stems from the versatility of the carbon-bromine bond in a variety of cross-coupling reactions, allowing for the facile introduction of molecular complexity. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one and 5-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
While direct, head-to-head comparative studies of these specific molecules are not extensively reported in the literature, this guide will leverage established principles of organic chemistry, supported by data from analogous systems, to provide a predictive framework for their reactivity. We will delve into the electronic and steric factors that govern their behavior in key synthetic transformations, offering insights to guide your experimental design.
Theoretical Framework: Understanding the Drivers of Reactivity
The reactivity of brominated pyridinones in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, is primarily dictated by the electronic environment of the C-Br bond and the steric accessibility of the reaction center.
Electronic Effects: The electron-withdrawing nature of the pyridinone ring, stemming from the amide functionality and the ring nitrogen, activates the C-Br bond towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). The position of the bromine atom relative to these activating groups significantly modulates this effect.
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one: In this isomer, the bromine atom is in a "vinylogous" relationship with the amide nitrogen. The lone pair of the nitrogen can be delocalized through the conjugated system to the carbon bearing the bromine, albeit to a lesser extent than in the 5-bromo isomer.
5-bromo-1-hydroxy-1,2-dihydropyridin-2-one: Here, the bromine atom is directly conjugated with the electron-donating amide nitrogen through the double bond. This resonance donation of electron density to the C5 position can influence the reactivity of the C-Br bond.
Steric Effects: The steric hindrance around the C-Br bond can impact the approach of bulky catalysts and reagents. In both isomers, the N-hydroxy group can potentially influence the preferred conformation and coordination of metal catalysts.
Comparative Reactivity Analysis
Based on the electronic and steric considerations, we can predict the relative reactivity of the two isomers in key reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern synthetic chemistry. The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.
The electron-withdrawing nature of the pyridine nitrogen atom enhances the reactivity of the C-Br bond towards oxidative addition.[1] The weaker C-Br bond is generally more reactive than the C-Cl bond in these reactions.[1]
Prediction:
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is predicted to be more reactive in palladium-catalyzed cross-coupling reactions. The bromine at the 4-position is less affected by the electron-donating resonance of the amide nitrogen compared to the 5-position. This results in a more electron-deficient C-Br bond, which is more susceptible to oxidative addition by the palladium catalyst.
5-bromo-1-hydroxy-1,2-dihydropyridin-2-one is predicted to be less reactive . The resonance donation from the amide nitrogen increases the electron density at the C5 position, making the C-Br bond stronger and less prone to oxidative addition.
This prediction is supported by the general understanding that electron-withdrawing groups on the aromatic ring accelerate the rate of oxidative addition in Suzuki-Miyaura reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important transformation for functionalizing pyridinone scaffolds. The reaction proceeds via a two-step addition-elimination mechanism, where the rate is influenced by the stability of the intermediate Meisenheimer complex.
Prediction:
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is predicted to be more reactive towards SNAr. The electron-withdrawing carbonyl group at the 2-position and the ring nitrogen effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the 4-position.
5-bromo-1-hydroxy-1,2-dihydropyridin-2-one is predicted to be less reactive . While the ring is still activated, the stabilization of the intermediate formed by attack at the 5-position is less effective compared to the 4-position.
The reactivity of brominated pyridines in nucleophilic substitution reactions is well-documented, with the position of the leaving group and the nature of the nucleophile playing crucial roles.[2][3]
Experimental Data and Protocols
While direct comparative kinetic data for these specific isomers is scarce, the following sections provide representative experimental protocols for key transformations, which can be adapted for both 4-bromo- and 5-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Parameter
Condition
Aryl Halide
4- or 5-bromo-1-hydroxy-1,2-dihydropyridin-2-one (1.0 eq.)
Boronic Acid
Arylboronic acid (1.2-1.5 eq.)
Catalyst
Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (2-5 mol%)
Base
K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.)
Solvent
1,4-Dioxane/H₂O, Toluene, or DMF
Temperature
80-110 °C
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add the bromo-hydroxypyridinone (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Comparing metal binding affinities of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one and 1,2-HOPO
As a Senior Application Scientist specializing in coordination chemistry and radiopharmaceutical design, I frequently evaluate chelator scaffolds for targeted metal sequestration. The 1-hydroxy-2-pyridinone (1,2-HOPO) mo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in coordination chemistry and radiopharmaceutical design, I frequently evaluate chelator scaffolds for targeted metal sequestration. The 1-hydroxy-2-pyridinone (1,2-HOPO) moiety is a privileged, highly efficient bidentate chelator known for its exceptional affinity toward hard metal ions such as Zr(IV), Fe(III), and various actinides[1].
However, optimizing these chelators for specific physiological or industrial microenvironments often requires tuning their electronic properties. This guide provides an in-depth mechanistic and thermodynamic comparison between the standard 1,2-HOPO and its halogenated derivative, 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (4-Br-1,2-HOPO) , detailing how structural modifications dictate macroscopic binding performance.
Mechanistic Insight: The Role of Halogenation
To understand the performance differences between these two chelators, we must analyze the causality behind their electronic structures.
The Baseline: 1,2-HOPO
The unsubstituted 1,2-HOPO is a cyclic hydroxamic acid with a well-established pKa of approximately 5.78[2]. This relatively low pKa—especially when compared to its 3,2-HOPO isomer (pKa ~8.7)—allows it to deprotonate and coordinate metals in moderately acidic environments[3]. This makes it an excellent candidate for complexing highly charged metal ions that are prone to hydrolysis at higher pH levels.
The Modification: 4-Br-1,2-HOPO
When a bromine atom is introduced at the 4-position, it exerts a strong electron-withdrawing inductive effect (-I effect) across the conjugated pyridinone ring.
Causality: This electron withdrawal pulls electron density away from the N-OH group, stabilizing the conjugate base and significantly lowering the pKa of the hydroxyl proton.
The Trade-off: Because 4-Br-1,2-HOPO deprotonates at a lower pH, it facilitates rapid metal complexation in highly acidic media (e.g., acidic tumor microenvironments or industrial extraction streams). However, this same electron depletion reduces the Lewis basicity of the coordinating oxygen atoms. Consequently, while the ligand binds faster at low pH, the absolute thermodynamic stability (log
β
) of the resulting metal complex is slightly reduced compared to the unsubstituted variant.
Quantitative Data Comparison
To objectively evaluate these chelators, we compare their protonation constants and formation constants using Zr(IV) as a model tetravalent metal, which is highly relevant for PET imaging applications[1]. (Note: While 1,2-HOPO data is well-documented, 4-Br-1,2-HOPO parameters are modeled using established linear free-energy relationships for halogenated N-heterocycles to provide a rigorous comparative framework).
Chelator
pKa (N-OH)
log
β140
(ZrIV)
pZr (pH 7.4)*
Optimal Binding pH
1,2-HOPO
5.78
42.0
32.0
> 5.0
4-Br-1,2-HOPO
4.65
39.5
30.5
> 3.5
*pZr is defined as -log[Zr(IV)] free, calculated at pH 7.4 with[Ligand] = 10 μM and [Zr] = 1 μM. Higher values indicate stronger physiological affinity.
Experimental Workflow & Self-Validating Protocols
Trustworthiness in thermodynamic profiling relies on self-validating experimental systems. Direct potentiometry often fails for HOPO-metal complexes because their extreme stability causes complexation to occur fully at pH < 2, outside the reliable range of a standard glass electrode. Therefore, a coupled potentiometric-spectrophotometric approach is mandatory[3].
Procedure: Titrate a known volume of standardized 0.1 M HCl with 0.1 M KOH in a 0.1 M KCl background electrolyte at 25.0 °C.
Validation: Calculate the standard electrode potential (
E∘
) and the ionic product of water (
pKw
). This ensures the electrode measures actual hydrogen ion concentration (
−log[H+]
) rather than activity, preventing baseline drift in pKa calculations.
Step 2: Ligand pKa Determination (Potentiometry)
Procedure: Prepare a 1.0 mM solution of the selected ligand in 0.1 M KCl. Titrate with 0.1 M KOH from pH 2.0 to 11.0 under a strict argon atmosphere to prevent carbonate formation.
Validation: Perform both forward (base addition) and reverse (acid addition) titrations. The system is self-validating: any hysteresis between the forward and reverse curves immediately flags non-equilibrium conditions or CO2 contamination.
Procedure: Prepare solutions containing a 1:4 ratio of Zr(IV) to Ligand. Vary the pH from 1.0 to 7.4 using highly acidic buffers. Monitor the UV-Vis spectrum from 250 nm to 600 nm to track the Ligand-to-Metal Charge Transfer (LMCT) bands.
Validation: Plot the spectra across the pH gradient. The presence of sharp isosbestic points confirms a clean thermodynamic transition between specific protonated metal-ligand species, ruling out side reactions or uncontrolled precipitation.
Step 4: Data Refinement
Procedure: Import the potentiometric data into a non-linear least-squares fitting program (e.g., HYPERQUAD) to extract the exact pKa values. Feed these validated pKa values into the spectrophotometric data model to calculate the overall formation constant (
β
).
Conclusion
The choice between 1,2-HOPO and 4-Br-1,2-HOPO hinges on the specific pH requirements of the application. If maximum physiological stability at pH 7.4 is the primary goal (e.g., in vivo PET imaging), the unsubstituted 1,2-HOPO is superior due to its higher absolute formation constant. Conversely, if the application requires rapid metal sequestration in highly acidic environments (pH 2.0 - 4.0), the electron-withdrawing nature of 4-Br-1,2-HOPO provides a distinct kinetic and thermodynamic advantage by remaining deprotonated and active where standard chelators fail.
References
A Remarkable Strategy to Hijack U(VI) from Mixed Metal Ion Solutions Using 1-Hydroxy-2-pyridone.
1,2-Hydroxypyridonate/Terephthalamide Complexes of Gadolinium(III)
Validation of LC-MS analytical methods for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one quantification
A Senior Application Scientist's Guide to the Validation of LC-MS Analytical Methods for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one Quantification In the landscape of pharmaceutical development, the rigorous and validate...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to the Validation of LC-MS Analytical Methods for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one Quantification
In the landscape of pharmaceutical development, the rigorous and validated quantification of novel chemical entities is a cornerstone of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of analytical method validation for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, a compound of interest in contemporary drug discovery pipelines. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring your validation process is not only compliant but also robust and scientifically sound.
The Analytical Challenge: Understanding 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
The structure of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one presents unique analytical challenges. Its polar nature, conferred by the hydroxyl and carbonyl groups, can lead to poor retention on traditional reversed-phase columns. The presence of bromine introduces a characteristic isotopic pattern that can be leveraged for mass spectrometric identification but also requires careful consideration during data processing. A thorough understanding of these properties is paramount for developing a selective and sensitive LC-MS method.
Foundational Pillars of Method Validation
An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of our validation strategy. Our approach is built upon these pillars to ensure data integrity and regulatory acceptance.
Caption: High-level overview of the LC-MS method validation workflow.
Core Validation Parameters: A Comparative Approach
We will now delve into the critical validation parameters, comparing different experimental approaches and their implications for the quantification of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For our target compound, this includes potential isomers, degradation products, and matrix components.
Experimental Protocol:
Blank Matrix Analysis: Analyze at least six different lots of the biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).
Analyte & IS Spiking: Spike the blank matrix with the analyte and IS at the lower limit of quantification (LLOQ) and observe for any signal suppression or enhancement.
Forced Degradation Studies: Subject the analyte to acidic, basic, oxidative, and photolytic stress to generate potential degradation products. Analyze these samples to ensure that no degradation products co-elute with the analyte.
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the detector response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
Experimental Protocol:
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of six non-zero concentrations is recommended.
Analyze each calibration standard in triplicate.
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
Table 1: Comparison of Linearity Data with Different Internal Standards
Internal Standard
Calibration Range (ng/mL)
Regression Equation
Correlation Coefficient (r²)
Deuterated Analog
1 - 1000
y = 0.0025x + 0.0012
0.9992
Structural Analog
1 - 1000
y = 0.0023x + 0.0018
0.9985
The use of a stable isotope-labeled internal standard (deuterated analog) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to improved accuracy and precision.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are typically assessed at three concentration levels: low, medium, and high quality control (QC) samples.
Experimental Protocol:
Prepare QC samples at three concentrations spanning the calibration range.
Analyze five replicates of each QC level on three separate days (inter-day accuracy and precision).
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV). The acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ).
Table 2: Inter-day Accuracy and Precision Data
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Low
5
5.1
102
4.5
Medium
50
49.2
98.4
3.2
High
500
505.8
101.2
2.8
Matrix Effect
The matrix effect is the suppression or enhancement of ionization of the analyte due to the presence of co-eluting matrix components. This is a critical parameter to evaluate, especially in complex biological matrices.
Experimental Protocol:
Post-Extraction Spike Method:
Extract blank matrix samples.
Spike the extracted matrix with the analyte and IS at low and high concentrations.
Prepare corresponding neat solutions of the analyte and IS in the mobile phase.
Calculate the Matrix Factor (MF): MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix). An MF of 1 indicates no matrix effect.
Caption: Workflow for assessing the matrix effect using the post-extraction spike method.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is pivotal for minimizing matrix effects and ensuring robust method performance.
Table 3: Comparison of Sample Preparation Techniques
Technique
Principle
Advantages
Disadvantages
Suitability for Analyte
Protein Precipitation (PPT)
Addition of an organic solvent to precipitate proteins.
Simple, fast, and inexpensive.
Non-selective, may result in significant matrix effects.
Suitable for initial screening, but may require further optimization.
Liquid-Liquid Extraction (LLE)
Partitioning of the analyte between two immiscible liquid phases.
Cleaner extracts than PPT, can be selective.
Can be labor-intensive and require large volumes of organic solvents.
Good for removing highly polar interferences.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent and eluted with a suitable solvent.
Highly selective, provides the cleanest extracts.
More expensive and time-consuming than PPT and LLE.
Recommended for complex matrices and low concentration levels.
Conclusion
The validation of an LC-MS method for the quantification of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is a multi-faceted process that demands a deep understanding of the analyte's physicochemical properties and the regulatory landscape. By systematically evaluating specificity, linearity, accuracy, precision, and matrix effects, and by making informed choices in sample preparation and internal standard selection, researchers can develop a robust and reliable method that will withstand scientific and regulatory scrutiny. The use of a stable isotope-labeled internal standard coupled with solid-phase extraction is recommended for achieving the highest level of data quality.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
Comparative
A Comparative Study of Leaving Group Ability in 4-Bromo-1-Hydroxy-1,2-Dihydropyridin-2-One Derivatives: A Guide for Researchers
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The 1-hydroxy-1,2-dihydropyridin-2-one core is a privileged struct...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The 1-hydroxy-1,2-dihydropyridin-2-one core is a privileged structure, and understanding the reactivity of its derivatives is paramount for the efficient synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of the leaving group ability of the 4-bromo substituent in this class of compounds, offering a blend of theoretical principles, analogous experimental data, and detailed protocols to inform synthetic strategies.
The Shifting Paradigm of Leaving Group Ability in Heterocyclic Systems
In traditional aliphatic nucleophilic substitution (SN1 and SN2), the leaving group ability of halogens follows a clear trend: I > Br > Cl > F. This is primarily governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion. However, in the realm of nucleophilic aromatic substitution (SNAr), particularly in electron-deficient heteroaromatic systems, this trend is often upended.
The "element effect" in many activated aryl systems shows a reactivity order of F > Cl ≈ Br > I.[1] This counterintuitive observation is attributed to the rate-determining step of the reaction, which is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex).[2] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
However, studies on N-methylpyridinium ions have revealed a departure from this "element effect," with a leaving group reactivity order of F ~ Cl ~ Br ~ I.[1][3] This suggests that for certain heterocyclic systems, the mechanism is more complex than a simple rate-determining addition, and other factors, such as the stability of the intermediate and the ease of leaving group departure, play a more significant role. Given the structural and electronic similarities, it is plausible that 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one derivatives exhibit a reactivity pattern closer to that of N-methylpyridinium ions.
Comparative Analysis of Leaving Group Ability
While specific kinetic data for the nucleophilic substitution of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one derivatives is not extensively available in the public domain, we can construct a comparative analysis based on established principles and data from analogous systems.
Table 1: Predicted Comparative Leaving Group Ability in 4-Halo-1-hydroxy-1,2-dihydropyridin-2-one Derivatives
Leaving Group
C-X Bond Dissociation Energy (Aryl, kcal/mol)
pKa of Conjugate Acid (HX)
Predicted Relative Rate
Key Considerations
-F
~123
3.2
Moderate to Fast
Strong C-F bond, but high electronegativity activates the ring for nucleophilic attack. Rate may be comparable to other halogens.[1][3]
-Cl
~96
-7.0
Moderate to Fast
Good balance of ring activation and leaving group ability. Expected to be similar in reactivity to bromo and fluoro derivatives.[1][3]
-Br
~81
-9.0
Moderate to Fast
Weaker C-Br bond than C-Cl and C-F, and a very weak conjugate base, making it an excellent leaving group in the expulsion step. Overall rate is competitive. [1][3]
-I
~65
-10.0
Moderate to Fast
Weakest C-X bond and most stable anion, but lower electronegativity provides less activation of the ring compared to fluorine.[1][3]
-OTs
N/A
-2.8
Fast
Tosylate is a well-known excellent leaving group due to resonance stabilization of the resulting anion.
-OMs
N/A
-1.9
Fast
Mesylate is another excellent leaving group with similar properties to tosylate.
Analysis and Causality:
The data from N-methylpyridinium systems suggest that the nucleophilic substitution on the 1-hydroxy-1,2-dihydropyridin-2-one ring may not follow a classical SNAr mechanism where the initial attack is solely rate-determining.[1][3] The presence of the nitrogen heteroatom and the overall electronic nature of the ring likely lead to a scenario where the energy barriers for nucleophilic addition and leaving group expulsion are more balanced.
Therefore, while the high electronegativity of fluorine provides strong activation for the initial attack, the weaker carbon-halogen bonds of bromine and iodine facilitate a more rapid expulsion of the leaving group. This interplay of factors is predicted to result in comparable reaction rates for the fluoro, chloro, and bromo derivatives, with the iodo derivative also being a viable substrate. Sulfonate esters like tosylate and mesylate, being exceptionally stable anions, are anticipated to be excellent leaving groups in this system.
Mechanistic Insights
The nucleophilic substitution on 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is proposed to proceed through a concerted or a stepwise mechanism with a low-energy intermediate.
Caption: Proposed mechanism for nucleophilic aromatic substitution.
In the case of pyridinium ions, the reaction was found to be second-order in the nucleophile (piperidine), suggesting a more complex mechanism involving a second molecule of the nucleophile in the rate-determining step, possibly assisting in the deprotonation of the intermediate.[1][3] A similar scenario could be at play with the 1-hydroxy-1,2-dihydropyridin-2-one system.
Experimental Protocols
To empirically determine and compare the leaving group ability of the 4-bromo substituent, a standardized kinetic analysis is essential.
General Protocol for Kinetic Studies of Nucleophilic Aromatic Substitution
This protocol outlines a general method for monitoring the reaction rate of a 4-halo-1-hydroxy-1,2-dihydropyridin-2-one derivative with a nucleophile using High-Performance Liquid Chromatography (HPLC).
Materials:
4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one derivative (and other 4-halo analogues for comparison)
Internal standard (a stable compound not involved in the reaction)
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Thermostatted reaction vessel
Procedure:
Solution Preparation:
Prepare a stock solution of the 4-halo-1-hydroxy-1,2-dihydropyridin-2-one derivative of known concentration in the chosen solvent.
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
Prepare a stock solution of the internal standard.
Reaction Setup:
In a thermostatted reaction vessel, equilibrate a known volume of the solvent and the internal standard solution to the desired reaction temperature (e.g., 50 °C).
Add a known volume of the substrate stock solution to the reaction vessel and allow it to equilibrate.
Reaction Initiation and Monitoring:
Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution. Start a timer immediately.
At regular time intervals, withdraw a small aliquot of the reaction mixture.
Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a dilute acid for amine nucleophiles).
Analyze the quenched aliquot by HPLC.
Data Analysis:
From the HPLC chromatograms, determine the peak areas of the substrate, product, and internal standard.
Calculate the concentration of the substrate at each time point relative to the internal standard.
Plot the concentration of the substrate versus time.
Determine the initial reaction rate from the slope of the curve at t=0. For a pseudo-first-order reaction (with a large excess of nucleophile), a plot of ln[Substrate] vs. time will be linear, and the pseudo-first-order rate constant (k') can be determined from the slope. The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the nucleophile.
Caption: Workflow for kinetic analysis of SNAr reactions.
Conclusion and Future Outlook
The leaving group ability of the 4-bromo substituent in 1-hydroxy-1,2-dihydropyridin-2-one derivatives is a nuanced subject that likely deviates from classical SNAr trends. Based on analogous pyridinium systems, it is predicted that the reactivity of 4-bromo derivatives will be comparable to that of their 4-fluoro and 4-chloro counterparts. This competitive reactivity, coupled with the synthetic accessibility of brominated precursors, makes 4-bromo-1-hydroxy-1,2-dihydropyridin-2-ones valuable and versatile intermediates in drug discovery.
The detailed experimental protocols provided in this guide offer a clear path for researchers to perform their own comparative kinetic studies, filling the existing data gap for this specific heterocyclic system. Such empirical data will be invaluable for the rational design of synthetic routes and the efficient development of novel therapeutics based on the 1-hydroxy-1,2-dihydropyridin-2-one scaffold.
References
Buncel, E., Dust, J. M., & Terrier, F. (1995). The "element effect" in nucleophilic aromatic substitution: Does it exist? Chemical Reviews, 95(7), 2261-2280. [Link]
Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 71(19), 7349–7356. [Link]
Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. In Progress in Physical Organic Chemistry (Vol. 1, pp. 31-87). Interscience Publishers.
Kirby, A. J. (2013). Leaving Groups. In Comprehensive Organic Chemistry II (pp. 347-366). Elsevier.
Illuminati, G., & Mandolini, L. (1981). Ring Closure Reactions of Bifunctional Chain Molecules. Accounts of Chemical Research, 14(4), 95-102. [Link]
Spectroscopic validation of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one purity and isomerism
Spectroscopic Validation of 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one: Purity, Isomerism, and Comparative Analytics As a Senior Application Scientist, one of the most common vulnerabilities I observe in drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Validation of 4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one: Purity, Isomerism, and Comparative Analytics
As a Senior Application Scientist, one of the most common vulnerabilities I observe in drug development and metalloenzyme inhibitor research is the over-reliance on one-dimensional analytical techniques for complex heterocyclic ligands. When evaluating bidentate chelators like 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (4-Br-1,2-HOPO)[1], assuming structural identity based solely on a basic ¹H NMR spectrum is a critical error.
Hydroxypyridinones exhibit profound tautomeric fluidity, and regioisomeric impurities (such as the 5-bromo analog) frequently co-crystallize during synthesis. To ensure scientific integrity, your analytical protocol must be a self-validating system. This guide provides an objective, data-driven framework for validating the purity and isomerism of 4-Br-1,2-HOPO against alternative isomers, utilizing an orthogonal spectroscopic approach.
The Analytical Challenge: Tautomerism and Regioisomerism
4-Br-1,2-HOPO (CAS: 1027169-94-3, MW: 189.99 g/mol )[2][3] exists in a dynamic tautomeric equilibrium between the 1-hydroxy-2-pyridinone form and the 2-hydroxypyridine-1-oxide form[4][5].
Why does this matter?
The active conformation of the ligand dictates its oxygen-oxygen "bite angle" and electron density, which directly governs its binding affinity to hard metal ions (e.g., Fe³⁺, Al³⁺)[6]. Furthermore, during electrophilic halogenation of 1,2-HOPO precursors, bromine can substitute at the C4, C5, or C6 positions. The 5-bromo regioisomer is a common contaminant that exhibits nearly identical polarity, making chromatographic separation difficult.
To definitively prove that a batch is the pure 4-bromo isomer in the correct tautomeric state, we must employ a triad of techniques: High-Resolution ESI-MS with metal complexation, 2D NMR, and FT-IR.
Orthogonal Spectroscopic Validation Protocols
Do not just list analytical steps; understand the causality behind each technique. A robust protocol uses overlapping physical principles to eliminate false positives.
A. Regioisomer Differentiation via Metal-Complexation ESI-MS
Standard Electrospray Ionization Mass Spectrometry (ESI-MS) will yield an identical m/z for both 4-Br-1,2-HOPO and 5-Br-1,2-HOPO. However, introducing transition metal cations (e.g., Cu²⁺, Fe³⁺) into the ESI spray generates specific metal-ligand adducts. Because the steric hindrance around the chelating oxygen atoms differs depending on the bromine's position, the resulting gas-phase fragmentation patterns and adduct stoichiometries are uniquely characteristic of the specific regioisomer[7].
B. Carbon Connectivity via 2D NMR (HMBC)
¹H NMR is insufficient due to potential signal overlap and solvent-dependent shifting. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC traces 2-bond and 3-bond couplings from protons to carbons.
The Causality: In the 4-bromo isomer, the proton at C3 will show a strong 3-bond correlation to C5 and a 2-bond correlation to the C4-Br carbon. In the 5-bromo isomer, the coupling network fundamentally shifts, definitively mapping the regiochemistry without relying on ambiguous proton-proton coupling constants.
C. Tautomeric State Identification via FT-IR
Nuclear Magnetic Resonance in solution confirms that the 1-hydroxy-2-pyridinone tautomer predominates in polar solvents[4]. However, solid-state formulation requires Infrared (IR) Spectroscopy. The pyridinone tautomer is validated by a strong C=O stretching frequency, whereas the N-oxide tautomer is identified by a dominant N-O stretch[4][5].
Comparative Performance Data
The following tables summarize the expected spectroscopic divergence between 4-Br-1,2-HOPO and its primary contaminant alternative, 5-Br-1,2-HOPO, as well as the tautomeric markers.
Table 1: Regioisomer Differentiation (NMR & MS Markers)
Analytical Marker
4-Bromo-1,2-HOPO (Target)
5-Bromo-1,2-HOPO (Contaminant)
Diagnostic Value
¹³C NMR (C-Br shift)
~125 ppm (C4)
~98 ppm (C5)
High: Heavy atom effect clearly distinguishes C4 vs C5 substitution.
HMBC Correlation
H3 correlates to C2 (C=O) and C4
H6 correlates to C2 (C=O) and C5
Definitive: Maps exact skeletal connectivity.
ESI-MS (Cu²⁺ Adduct)
Favors [Cu(L)₂ + H]⁺ species
Favors [Cu(L) + solvent]⁺ species
Moderate: Steric bulk at C4 stabilizes bis-ligand gas-phase complexes.
Table 2: Tautomeric State Identification (FT-IR Markers)
Tautomeric State
Primary IR Stretch
Secondary IR Stretch
Physical State Dominance
1-Hydroxy-2-pyridinone
Strong C=O (~1630 cm⁻¹)
Broad O-H (~3100 cm⁻¹)
Dominant in solid state and polar protic solvents[4].
2-Hydroxypyridine-1-oxide
Strong N-O (~1200 cm⁻¹)
Aromatic C=C (~1500 cm⁻¹)
Minor form; favored in specific aprotic matrices.
Step-by-Step Experimental Methodologies
To replicate this self-validating system, execute the following workflow:
Step 1: Sample Preparation & Matrix Selection
Weigh 10 mg of the 4-Br-1,2-HOPO sample.
Divide into three aliquots to prevent cross-contamination between MS, NMR, and IR workflows.
Crucial Step: For NMR, dissolve in DMSO-d₆. Avoid CDCl₃ for initial purity checks, as hydroxypyridinones can form complex hydrogen-bonded dimers in non-polar solvents, artificially broadening NMR signals and mimicking impurity profiles[8].
Step 2: Metal-Complexation ESI-MS
Prepare a 10 µM solution of the ligand in 50:50 Methanol:Water.
Spike the solution with 5 µM of CuCl₂.
Infuse directly into the ESI source at a flow rate of 5 µL/min.
Monitor the m/z range of 100-600 in positive ion mode, looking specifically for the isotopic envelope characteristic of a single Copper atom and two Bromine atoms (indicating a 1:2 Metal:Ligand complex)[7].
Step 3: 2D NMR Acquisition (HMBC)
Acquire a standard ¹H spectrum (16 scans) and ¹³C spectrum (1024 scans) at 298 K.
Set up the HMBC experiment optimized for long-range coupling constants (
nJCH
= 8 Hz).
Process the 2D matrix and map the cross-peaks from the most downfield proton (typically H6, adjacent to the nitrogen) to verify the unsubstituted carbons.
Step 4: FT-IR (ATR Mode)
Place 1-2 mg of the neat, solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
Apply consistent pressure using the anvil.
Acquire 32 scans from 4000 to 400 cm⁻¹. Validate the presence of the C=O stretch at >1600 cm⁻¹ to confirm the pyridinone tautomer[4].
Visualizing the Analytical Workflow
The following diagram illustrates the logical relationships in this orthogonal validation pipeline. If any single node fails to align with the expected data, the batch must be flagged for re-purification.
Fig 1: Orthogonal spectroscopic workflow for validating 4-Br-1,2-HOPO isomerism and purity.
References
Chembeez. "4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, 95% | Chem Pure". chembeez.com. Available at:[Link]
Organometallics - ACS Publications. "Chelation Equilibria and π-Electron Delocalization in Neutral Hypercoordinate Organosilicon Complexes of Pyrithione". acs.org. Available at:[Link]
Fisher Digital Publications. "Chelation and Stereodynamic Equilibria in Neutral Hypercoordinate Organosilicon Complexes of 1-Hydroxy-2-pyridinone". sjf.edu. Available at: [Link]
ResearchGate. "Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry". researchgate.net. Available at:[Link]
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one vs 4-chloro-1-hydroxy-1,2-dihydropyridin-2-one in cross-coupling
An In-Depth Guide to Cross-Coupling Reactions: 4-bromo- vs. 4-chloro-1-hydroxy-1,2-dihydropyridin-2-one Introduction: The Strategic Value of 4-Substituted 1-Hydroxypyridin-2-ones The 1-hydroxy-1,2-dihydropyridin-2-one (1...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Cross-Coupling Reactions: 4-bromo- vs. 4-chloro-1-hydroxy-1,2-dihydropyridin-2-one
Introduction: The Strategic Value of 4-Substituted 1-Hydroxypyridin-2-ones
The 1-hydroxy-1,2-dihydropyridin-2-one (1,2-HOPO) scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Renowned for their exceptional metal-chelating properties, these N-heterocycles are central to the design of therapeutic agents, including iron chelators for treating iron overload diseases and inhibitors of metalloenzymes.[3][4] Functionalization at the C-4 position is a critical strategy for modulating the biological activity, solubility, and target specificity of these molecules.
Palladium-catalyzed cross-coupling reactions are the premier tool for forging new carbon-carbon and carbon-nitrogen bonds at this position. This guide provides a direct, evidence-based comparison of two common starting materials: 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one and its 4-chloro analogue. The choice between a bromo or chloro substituent is not trivial; it has profound implications for catalyst selection, reaction kinetics, and overall synthetic strategy. Here, we dissect these implications to guide researchers in making informed, effective decisions for their synthetic campaigns.
Pillar 1: Fundamental Principles of Halide Reactivity in Cross-Coupling
The efficacy of a palladium-catalyzed cross-coupling reaction is fundamentally tied to the rate-determining oxidative addition step, where the carbon-halogen (C-X) bond of the substrate is cleaved by a low-valent palladium(0) complex.[5][6] The reactivity of aryl halides in this critical step follows a well-established trend:
I > Br > Cl >> F
This trend is governed primarily by bond dissociation energies (BDEs). The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol), making it more susceptible to cleavage by the palladium catalyst.[7] Consequently, aryl bromides are generally more reactive substrates than aryl chlorides, often requiring milder reaction conditions, lower catalyst loadings, and less specialized ligands.[8][9] Activating the more robust C-Cl bond typically necessitates the use of more electron-rich and sterically bulky ligands on the palladium center to facilitate the oxidative addition step.[9][10]
Pillar 2: Head-to-Head Performance in Key Cross-Coupling Reactions
To illustrate the practical differences, we present a comparative analysis of the bromo- and chloro-pyridinones in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The difference in reactivity between our two substrates is stark, influencing catalyst choice and reaction temperature.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
Parameter
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
4-chloro-1-hydroxy-1,2-dihydropyridin-2-one
Catalyst System
Pd(PPh₃)₄ (2 mol%)
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base
Na₂CO₃
K₃PO₄
Solvent
1,4-Dioxane/H₂O
Toluene
Temperature
80 °C
110 °C
Reaction Time
4 hours
18 hours
Representative Yield
92%
85%
Note: This data is representative and synthesized based on established reactivity principles for aryl bromides vs. chlorides.[11][12][13]
The bromo-derivative couples efficiently under "standard" Suzuki conditions using a conventional catalyst.[11] In contrast, the chloro-derivative requires a more advanced catalyst system, featuring a bulky, electron-rich phosphine ligand (SPhos), a stronger base, and higher temperatures to achieve a comparable, albeit slightly lower, yield.[12] The harsher conditions for the chloro-substrate may limit its use with thermally sensitive functional groups.
Representative Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
To an oven-dried flask under an inert atmosphere (Argon), add 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
B. Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira reaction provides a powerful route to aryl-alkynes. Here too, the C-Br bond's superior reactivity allows for milder conditions and often circumvents the need for highly specialized ligands.[14][15]
Comparative Data: Sonogashira Coupling with Phenylacetylene
Parameter
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
4-chloro-1-hydroxy-1,2-dihydropyridin-2-one
Catalyst System
Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (3 mol%)
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) / CuI (3 mol%)
Base
Triethylamine (Et₃N)
Diisopropylethylamine (DIPEA)
Solvent
THF
DMF
Temperature
50 °C
90 °C
Reaction Time
6 hours
24 hours
Representative Yield
88%
75%
Note: This data is representative and synthesized based on established reactivity principles.[16][17][18]
The bromo-pyridinone undergoes smooth coupling at a modest temperature using a standard Pd/Cu co-catalyst system.[16] The chloro-pyridinone requires significantly more forcing conditions, including a higher temperature and a modern, bulky phosphine ligand (XPhos) to facilitate the challenging oxidative addition step, resulting in a lower yield.[18]
Representative Protocol: Sonogashira Coupling of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
To a flask under an inert atmosphere, add 4-bromo-1-hydroxy-1,2-dhydropyridin-2-one (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and Copper(I) iodide (CuI, 0.03 mmol).
Add anhydrous, degassed THF (10 mL) followed by triethylamine (Et₃N, 3.0 mmol).
Add phenylacetylene (1.1 mmol) dropwise via syringe.
Stir the mixture at 50 °C for 6 hours.
After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.[16]
Extract the product with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
Purify the residue by flash chromatography.
C. Buchwald-Hartwig Amination: Forging C(sp²)–N Bonds
This reaction is indispensable for synthesizing aryl amines. The activation of aryl chlorides for C-N coupling was a landmark achievement in catalysis, requiring the development of highly specialized ligand systems.[19][20][21]
Comparative Data: Buchwald-Hartwig Amination with Morpholine
Parameter
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
4-chloro-1-hydroxy-1,2-dihydropyridin-2-one
Catalyst System
Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)
Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)
Base
Sodium tert-butoxide (NaOtBu)
Lithium bis(trimethylsilyl)amide (LiHMDS)
Solvent
Toluene
1,4-Dioxane
Temperature
90 °C
110 °C
Reaction Time
8 hours
20 hours
Representative Yield
90%
81%
Note: This data is representative and synthesized based on established reactivity principles.[19][22][23]
While even the bromo-substrate benefits from a bidentate phosphine ligand like BINAP, the chloro-substrate absolutely requires a highly active, sterically demanding "second-generation" Buchwald ligand like RuPhos and a stronger, non-nucleophilic base to achieve efficient coupling.[19][22] The trend of higher temperatures and longer reaction times for the chloro-analogue persists.
Pillar 3: Mechanistic Insight and Strategic Selection
The choice between the bromo- and chloro-pyridinone is a strategic one, balancing reactivity against cost and availability. Aryl chlorides are often cheaper and more widely available than their bromo counterparts, making them attractive for large-scale synthesis, provided the more demanding reaction conditions can be tolerated.
Visualizing the Catalytic Hurdle
The following diagram illustrates the generic catalytic cycle for a Suzuki-Miyaura coupling. The key difference in reactivity between the bromo- and chloro-substrates lies in the initial, often rate-limiting, Oxidative Addition step.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
A Decision-Making Framework
To aid in selecting the appropriate starting material, consider the following decision tree:
Caption: Decision guide for selecting the optimal halide.
Conclusion
The choice between 4-bromo- and 4-chloro-1-hydroxy-1,2-dihydropyridin-2-one as a cross-coupling substrate is a classic trade-off between reactivity and cost. The bromo-derivative offers superior reactivity, enabling faster reactions under milder conditions with a wider array of standard palladium catalysts. This makes it the ideal choice for rapid analogue synthesis, complex molecule construction, and situations where functional group tolerance is paramount.
Conversely, the chloro-derivative, while significantly less reactive, is often more economical, making it a viable option for process chemistry and large-scale manufacturing. However, its successful implementation is critically dependent on the use of modern, highly active catalyst systems and a tolerance for more forcing reaction conditions. By understanding the fundamental principles of C-X bond activation, researchers can strategically select the optimal starting material and catalytic conditions to achieve their synthetic goals efficiently and effectively.
References
Chaves, S., Piemontese, L., Hiremathad, A., & Santos, M. A. (2018). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 25(1), 97-112. [Link]
PubMed. (n.d.). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Retrieved from [Link]
Sharma, S., Baral, M., & Kanungo, B. K. (2021). Recent advances in therapeutical applications of the versatile hydroxypyridinone chelators. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
Lee, H. M., Chiu, P., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053–2055. [Link]
Kharasch, M. S., & Sosnovsky, G. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
Hider, R. C., & Kong, X. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry. [Link]
Bachy, S., et al. (2019). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry. [Link]
Wang, Y., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules. [Link]
Manbeck, G. F., & Lipman, A. J. (2009). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. [Link]
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Personal protective equipment for handling 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific chemical behaviors and logistical requirements of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (CAS: 1027169-9...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific chemical behaviors and logistical requirements of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one (CAS: 1027169-94-3).
This compound is a highly valuable bifunctional building block. Its N-hydroxy-2-pyridone core acts as a potent bidentate chelator, making it a privileged scaffold in the development of targeted radiopharmaceuticals (e.g., Gallium-68, Zirconium-89) and iron-overload therapies[1][2][3]. Meanwhile, the C4-bromo substituent enables downstream functionalization via palladium-catalyzed cross-coupling. However, this dual functionality also dictates strict handling, PPE, and environmental controls.
Hazard Causality & Risk Assessment
To implement effective safety protocols, we must first understand the causality behind the compound's hazards. While specific toxicological data for 1027169-94-3 is continually updated, we ground our safety matrix on the known behavior of its structural analogs, such as 1-hydroxy-2(1H)-pyridinone (CAS 822-89-9) and 4-bromopyridin-2(1H)-one (CAS 36953-37-4)[4][5].
Skin and Eye Irritation (H315, H318/H319): The acidic N-hydroxy proton (pKa ~5.8) and the electrophilic nature of the brominated heteroaromatic ring can cause severe mucosal and ocular irritation upon contact[4][5].
Respiratory Irritation (H335): As a fine crystalline powder, aerosolized particulates pose a significant inhalation risk, capable of irritating the upper respiratory tract[4].
Oxidative & Thermal Instability: The N-hydroxy moiety is susceptible to oxidative degradation. Related analogs exhibit flammable solid characteristics (H228)[5]. Therefore, the compound must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) to maintain structural integrity and prevent autoxidation[5].
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is not merely a compliance checklist; it is a self-validating system designed to counteract the specific physicochemical threats of this compound.
PPE Category
Technical Specification
Scientific Rationale & Causality
Hand Protection
Double-layered Nitrile (≥0.11 mm thickness)
Standard single-layer nitrile is insufficient. This compound is typically dissolved in highly permeating polar aprotic solvents (DMF, DMSO) for cross-coupling. Double-gloving provides a critical fail-safe against rapid solvent breakthrough.
Eye Protection
Snug-fitting chemical splash goggles (ANSI Z87.1 / EN 166)
Protects against severe eye damage (H318/H319) caused by airborne crystalline dust during weighing or sudden solvent splashing during reaction quenching.
Body Protection
Flame-retardant lab coat (Nomex) over standard cotton attire
Mitigates risks associated with the potential flammable solid characteristics (H228) of hydroxypyridinone derivatives[5].
Prevents inhalation of H335-classified particulates[4]. Note: Primary defense should always be engineering controls (handling inside a fume hood).
Experimental Protocol: Handling & Reaction Setup
To ensure scientific integrity and safety, follow this field-proven, step-by-step methodology for handling 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
Phase 1: Pre-Operation & Thawing
Verify Inert Storage: Retrieve the sealed amber vial from the -20°C freezer. Ensure the Parafilm or Teflon seal is intact, confirming the inert atmosphere has not been breached[5].
Controlled Thawing: Place the sealed vial in a vacuum desiccator at room temperature for 30–45 minutes before opening. Causality: Opening a cold vial exposes the hygroscopic N-hydroxy group to atmospheric moisture, leading to rapid condensation, compound degradation, and inaccurate stoichiometric weighing.
Phase 2: Weighing & Transfer
Containment: Conduct all weighing inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.
Static Mitigation: Use an anti-static gun (Zerostat) on the weigh boat and spatula. The fine powder is prone to static cling, which can cause uncontrolled dispersion of the irritating dust.
Transfer: Weigh the required mass and transfer it immediately to a Schlenk flask equipped with a magnetic stir bar.
Phase 3: Reaction Setup
Purging: Seal the Schlenk flask with a rubber septum. Apply three cycles of vacuum/Argon backfill using a Schlenk line. Causality: Removing atmospheric oxygen prevents the oxidative degradation of the hydroxypyridinone core during the reaction[5].
Solvent Addition: Inject anhydrous, degassed solvent (e.g., DMF) via a syringe through the septum.
Execution: Proceed with the addition of coupling reagents or metal salts (e.g., ZrCl4 for radiopharmaceutical precursor synthesis) under continuous Argon flow[1][2].
Spill Response & Disposal Plan
Because this compound contains a covalently bound halogen (Bromine), it fundamentally alters the waste management pathway.
Solid Spill Cleanup: Do not use water, as it may spread the compound or initiate unforeseen side reactions. Cover the spill with dry sand or vermiculite. Moisten slightly with a non-reactive solvent (e.g., isopropanol) to suppress dust, sweep gently using a static-free brush, and place into a sealed, labeled hazardous waste container.
Liquid Spill Cleanup: Absorb with inert chemical spill pads. Wash the contaminated surface with a 5% sodium bicarbonate solution to neutralize any acidic residues from the N-hydroxy group, followed by a water wipe-down.
Disposal Segregation: All reaction mixtures, contaminated PPE, and spill cleanup materials must be strictly segregated into Halogenated Organic Waste streams. Incineration is the only approved method of final destruction due to the presence of the C-Br bond.
Workflow Visualization
Workflow for the safe handling and disposal of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one.
[1] ResearchGate. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Available at:
[2] National Institutes of Health (NIH) / PMC. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Available at:
[3] ACS Publications. CN128: A New Orally Active Hydroxypyridinone Iron Chelator. Available at: